tert-Butyl but-3-yn-1-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQTGRBVMERHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443951 | |
| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149990-27-2 | |
| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-Butyl but-3-yn-1-ylcarbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl but-3-yn-1-ylcarbamate, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. This document outlines the prevalent synthetic strategy, a detailed experimental procedure, and relevant quantitative data.
Introduction
This compound, also known as N-Boc-3-butyn-1-amine, is a bifunctional molecule featuring a terminal alkyne and a carbamate-protected amine. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal intermediate for various synthetic transformations where the amine needs to be masked while the alkyne moiety undergoes further reactions. Its applications include its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
The most common and efficient method for the synthesis of this compound is the N-protection of the corresponding primary amine, but-3-yn-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable carbamate, with the byproducts being carbon dioxide and tert-butanol, which drives the reaction to completion. While the reaction can proceed without a base, the addition of a mild base is often employed to neutralize the in-situ formed acid and accelerate the reaction.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the N-Boc protection of but-3-yn-1-amine.
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
But-3-yn-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of but-3-yn-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on a typical laboratory scale reaction.
| Parameter | Value |
| Reactants | |
| But-3-yn-1-amine | 1.0 eq. |
| Di-tert-butyl dicarbonate | 1.1 eq. |
| Triethylamine | 1.1 eq. |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aqueous NaHCO₃ |
| Extraction Solvent | Dichloromethane (DCM) |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System | Ethyl Acetate / Hexanes |
| Expected Yield | 85 - 95% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
But-3-yn-1-amine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate is a moisture-sensitive solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood.
This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the purity requirements of the final product.
Spectroscopic Profile of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, tert-Butyl but-3-yn-1-ylcarbamate. The information presented herein is essential for the accurate identification and characterization of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopic interpretation for the functional groups present in the molecule, namely a terminal alkyne, a secondary carbamate, and aliphatic carbons.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (HC≡) | ~ 2.0 | Triplet (t) | ~ 2.6 |
| H-4 (-CH₂-) | ~ 2.4 | Quartet of Triplets (qt) | ~ 6.5, 2.6 |
| H-5 (-CH₂-) | ~ 3.3 | Quartet (q) | ~ 6.5 |
| NH | ~ 4.8 | Broad Singlet (br s) | - |
| -C(CH₃)₃ | ~ 1.45 | Singlet (s) | - |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
| Carbon | Chemical Shift (δ) ppm |
| C-1 (≡C H) | ~ 70 |
| C-2 (-C ≡) | ~ 82 |
| C-4 (-C H₂-) | ~ 20 |
| C-5 (-C H₂-) | ~ 40 |
| C=O | ~ 156 |
| -C (CH₃)₃ | ~ 80 |
| -C(C H₃)₃ | ~ 28 |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity |
| N-H | Stretch | ~ 3350 | Medium |
| ≡C-H | Stretch | ~ 3300 | Sharp, Strong |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C≡C | Stretch | ~ 2120 | Weak-Medium |
| C=O | Stretch | ~ 1690 | Strong |
| N-H | Bend | ~ 1520 | Medium |
| C-O | Stretch | ~ 1160 | Strong |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 170.12 | [M+H]⁺ | Predicted monoisotopic mass: 169.11 Da |
| 114.09 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |
| 70.06 | [M - Boc]⁺ | Loss of the Boc protecting group |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample of this compound
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Sample of this compound
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and major fragment ions.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to tert-Butyl but-3-yn-1-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl but-3-yn-1-ylcarbamate. It is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine, making it a valuable building block in organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its primary application in targeted protein degradation. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
This compound is an organic compound utilized as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and pesticides. Its stability under dry conditions is a key property, though it is susceptible to hydrolysis when exposed to moisture or heat.
General Properties
| Property | Value |
| CAS Number | 149990-27-2 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | This compound |
| Synonyms | tert-butyl 3-butynylcarbamate |
| Appearance | White crystalline solid to a colorless to yellow liquid or semi-solid.[1] |
| Storage | Sealed in a dry environment at 2-8°C.[1] |
Physicochemical Data
The experimental determination of some physical properties is not widely published. The following table includes predicted values from computational models.
| Property | Value | Source |
| Density | 0.976 ± 0.06 g/cm³ | (Predicted) |
| Boiling Point | 250.5 ± 23.0 °C | (Predicted) |
| Flash Point | 105.3 °C | |
| Refractive Index | 1.454 | |
| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane. |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 4-pentynoic acid with tert-butanol. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis
This protocol is based on a general procedure for the synthesis of N-Boc protected amines.
Materials:
-
4-pentynoic acid
-
tert-butanol
-
Triethylamine
-
Diphenylphosphoryl azide (DPPA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) in tert-butanol.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.0 eq) to the reaction mixture. Caution: The reaction may initiate rapidly.
-
After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature overnight under a nitrogen atmosphere.
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent by vacuum concentration.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid.[2]
Spectroscopic Analysis
¹H NMR Spectroscopy
-
-C(CH₃)₃ (tert-butyl group): A sharp singlet peak is expected around δ 1.4 ppm, integrating to 9 protons.
-
-CH₂-CH₂-C≡CH (methylene groups): Two multiplets are expected in the range of δ 2.2-3.4 ppm, each integrating to 2 protons.
-
-C≡CH (alkynyl proton): A triplet is expected around δ 1.9-2.0 ppm, integrating to 1 proton.
-
-NH- (carbamate proton): A broad singlet is expected around δ 4.5-5.0 ppm, integrating to 1 proton.
¹³C NMR Spectroscopy
-
-C(CH₃)₃ (tert-butyl carbons): A signal is expected around δ 28 ppm.
-
-C(CH₃)₃ (quaternary carbon): A signal is expected around δ 79-80 ppm.
-
-CH₂-CH₂- (methylene carbons): Signals are expected in the aliphatic region, approximately δ 20-40 ppm.
-
-C≡CH (alkynyl carbons): Two signals are expected around δ 70 ppm and δ 80-85 ppm.
-
-C=O (carbonyl carbon): A signal is expected around δ 155-156 ppm.
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | 3300-3500 (broad) |
| C-H (Alkyne) | Stretch | ~3300 (sharp) |
| C-H (Alkyl) | Stretch | 2850-3000 |
| C≡C (Alkyne) | Stretch | 2100-2260 (weak) |
| C=O (Carbonyl) | Stretch | 1680-1720 (strong) |
Mass Spectrometry
The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 169.22. Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the carbamate moiety.
Application in Drug Discovery: PROTACs
This compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.[4]
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
The process involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Representative Signaling Pathway: BRD4 Degradation
As a practical example, alkyne-containing linkers are used in the synthesis of PROTACs that target Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer. The PROTAC would consist of a BRD4 inhibitor (like JQ1), a linker derived from a molecule such as this compound, and an E3 ligase ligand (e.g., for VHL or Cereblon).
Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Precautionary Statements: P261, P280, P305+P351+P338.[1]
References
Technical Guide: tert-Butyl but-3-yn-1-ylcarbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block in modern medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its significant application in the development of targeted protein degraders.
Core Compound Data
CAS Number: 149990-27-2[1]
Molecular Weight: 169.22 g/mol [2]
Here is a summary of the key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 149990-27-2 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.22 | [2] |
| Physical Form | Colorless to Yellow Liquid or Semi-solid or Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Synonyms | tert-butyl 3-butynylcarbamate, N-Boc-3-butyn-1-amine | [1] |
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound, also referred to as N-Boc-butyn-4-amine, involves the reaction of 4-pentynoic acid with tert-butanol. The following protocol provides a general procedure for this synthesis.
Materials:
-
4-pentynoic acid
-
tert-butanol
-
Triethylamine
-
Diphenylphosphoryl azide (DPPA) - Caution: Handle with care as the reaction can be vigorous.
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 4-pentynoic acid (e.g., 1.96 g, 20 mmol) in tert-butanol (e.g., 6 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (e.g., 3 mL) to the cooled solution.
-
Slowly add diphenylphosphoryl azide. Note: The reaction may initiate rapidly and could proceed with significant energy release.
-
After the addition is complete, heat the reaction mixture to 85°C.
-
Maintain this temperature and stir the reaction overnight under a nitrogen atmosphere.
-
Upon completion, remove the solvent by vacuum concentration.
-
Purify the crude product using silica gel column chromatography with dichloromethane as the eluent.
-
The final product, N-Boc-butyn-4-amine, is typically obtained as a white solid.
Application in PROTAC-Mediated Protein Degradation
A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1]
The terminal alkyne group of this compound serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecular components. The Boc-protected amine provides a stable functional group that can be deprotected to allow for further chemical modifications.
Logical Workflow: PROTAC Synthesis and Function
The following diagram illustrates the general workflow of synthesizing a PROTAC using a linker derived from this compound and the subsequent mechanism of action.
Caption: General workflow of PROTAC synthesis and its mechanism of action.
Signaling Pathway: PROTAC-Mediated Degradation of Target Proteins
The diagram below outlines the signaling pathway initiated by a PROTAC molecule, leading to the degradation of a target protein.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
A Comprehensive Technical Guide to the Solubility of tert-Butyl but-3-yn-1-ylcarbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of tert-butyl but-3-yn-1-ylcarbamate (also known as N-Boc-3-butyn-1-amine), a critical parameter for its application in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document outlines the qualitative solubility profile of the compound, presents detailed experimental protocols for quantitative solubility determination, and offers a visual representation of the experimental workflow.
Solubility Profile of this compound
The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, including reaction kinetics, purification, and formulation. The molecular structure of this compound, featuring both a polar carbamate group and non-polar alkyl and alkynyl moieties, suggests a versatile solubility profile across a range of organic solvents.
Qualitative Solubility
Published data indicates that this compound is soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane[1]. Based on the principle of "like dissolves like," its expected solubility in other organic solvents can be inferred.
Quantitative Solubility Data
To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is limited. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Molar Solubility (mol/L at 25°C) |
| Halogenated | Dichloromethane | Soluble[1] | Data Not Available | Data Not Available |
| Chloroform | Soluble[1] | Data Not Available | Data Not Available | |
| Polar Aprotic | N,N-Dimethylformamide | Soluble[1] | Data Not Available | Data Not Available |
| Dimethyl Sulfoxide | Expected to be Soluble | Data Not Available | Data Not Available | |
| Acetone | Expected to be Soluble | Data Not Available | Data Not Available | |
| Tetrahydrofuran | Expected to be Soluble | Data Not Available | Data Not Available | |
| Polar Protic | Methanol | Expected to be Soluble | Data Not Available | Data Not Available |
| Ethanol | Expected to be Soluble | Data Not Available | Data Not Available | |
| Non-polar | Toluene | Expected to be Sparingly Soluble | Data Not Available | Data Not Available |
| Hexane | Expected to be Sparingly Soluble | Data Not Available | Data Not Available | |
| Ester | Ethyl Acetate | Expected to be Soluble | Data Not Available | Data Not Available |
Experimental Protocols for Quantitative Solubility Determination
Accurate quantitative solubility data is crucial for reproducible and scalable chemical processes. The following are detailed methodologies for the precise measurement of the solubility of this compound.
Gravimetric Method
This classical and reliable method involves the preparation of a saturated solution, followed by the isolation and quantification of the dissolved solute by mass.
Materials and Equipment:
-
This compound (high purity)
-
Analytical grade organic solvents
-
Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)
-
Thermostatic shaker or orbital incubator
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or watch glass
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 10.00 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker set at a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 4 hours to permit the sedimentation of the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-equilibrated pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.
-
Calculation: The solubility (S) in g/100 mL is calculated using the following formula: S = (Mass of solute / Volume of aliquot) x 100
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with good UV absorbance.
Materials and Equipment:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Reference standard of this compound
-
HPLC grade solvents
-
Other materials as listed for the gravimetric method
Procedure:
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.
-
Preparation of Saturated Solution and Sampling: Follow steps 1-5 as described in the Gravimetric Method (Section 2.1).
-
Sample Dilution: Quantitatively dilute the filtered aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.
Visualized Experimental Workflow
The following diagram provides a logical representation of the key steps involved in a typical solubility determination experiment.
References
An In-depth Technical Guide on the Stability and Storage of tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the stability and recommended storage conditions for tert-Butyl but-3-yn-1-ylcarbamate. Due to the limited availability of specific quantitative stability data in the public domain, this document synthesizes known qualitative information, discusses potential degradation pathways based on the chemical structure, and provides detailed experimental protocols for researchers to determine these critical physicochemical properties.
Physicochemical Properties and Stability Profile
This compound is an organic compound that serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications. Its stability is largely dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyne functionality.
General Stability:
The compound is generally stable under anhydrous conditions.[1] However, it is susceptible to degradation under certain environmental stressors, primarily moisture and elevated temperatures.[1] The primary modes of degradation are anticipated to be hydrolysis of the carbamate linkage and thermal decomposition.
Storage Recommendations:
For optimal stability, this compound should be stored in a tightly sealed container in a dry atmosphere. Several suppliers recommend refrigeration at temperatures between 2-8°C.
Quantitative Data Summary
| Parameter | Value | Source/Rationale |
| Appearance | Colorless to yellow liquid or semi-solid | Supplier Data Sheets |
| Recommended Storage | 2-8°C, sealed in a dry environment | Supplier Recommendations |
| Moisture Sensitivity | Susceptible to hydrolysis when wet or heated | Based on the known chemistry of carbamates.[1] |
| Thermal Stability | Prone to thermal decomposition | The Boc protecting group can be thermally labile at elevated temperatures. |
| Acid Stability | Unstable | The Boc group is readily cleaved under acidic conditions. |
| Base Stability | Generally stable | The Boc protecting group is known to be stable towards most bases. |
| Light Stability | Data not available | Photostability studies are recommended to determine the effect of light exposure. |
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under stress conditions: hydrolysis and thermal decomposition.
3.1. Hydrolytic Degradation
The carbamate functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or can occur neutrally, especially at elevated temperatures in the presence of water.[1] Acid-catalyzed hydrolysis is expected to be the most significant pathway, leading to the cleavage of the Boc group to form but-3-yn-1-amine, carbon dioxide, and tert-butanol.
Caption: Predicted hydrolytic degradation pathway of this compound.
3.2. Thermal Degradation
The tert-butoxycarbonyl (Boc) group is known to be thermally labile. At elevated temperatures, it can undergo elimination to produce but-3-yn-1-amine, carbon dioxide, and isobutylene. This degradation pathway is significant as it can occur in the absence of water.
Caption: Predicted thermal degradation pathway of this compound.
Experimental Protocols for Stability Assessment
To obtain quantitative stability data, a forced degradation study is recommended. The following protocols provide a framework for investigating the stability of this compound under various stress conditions.
4.1. General Experimental Workflow
The workflow for a forced degradation study involves preparing a stock solution of the compound, subjecting it to various stress conditions, and analyzing the samples at specified time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for a forced degradation study.
4.2. Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
4.3. Forced Degradation Conditions
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time intervals for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Reflux the stock solution at an elevated temperature (e.g., 80°C).
-
Withdraw aliquots at predetermined time intervals, cool to room temperature, and analyze by HPLC.
-
-
Thermal Degradation (solid state):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).
-
At specified time points, remove a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a thin layer of the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
4.4. Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a suggested starting point for method development:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a suitable wavelength (to be determined by UV scan of the compound) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
The method must be validated to demonstrate its ability to separate this compound from all potential degradation products.
Conclusion
While specific quantitative stability data for this compound is not widely published, its chemical structure provides a strong basis for predicting its stability profile. The compound is expected to be stable under dry, refrigerated conditions but is susceptible to hydrolysis and thermal degradation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the necessary stability data to ensure the quality, safety, and efficacy of their work involving this important chemical intermediate. Adherence to proper storage and handling procedures is paramount to maintaining the integrity of this compound.
References
A Technical Guide to High-Purity tert-Butyl but-3-yn-1-ylcarbamate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity tert-Butyl but-3-yn-1-ylcarbamate, a critical building block in pharmaceutical and organic synthesis. This document details commercial suppliers, purity specifications, and experimental protocols for its synthesis and purification, enabling informed decisions for procurement and laboratory use.
Commercial Supplier Analysis
The procurement of high-purity starting materials is a critical first step in any research and development workflow. A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. The following table summarizes the offerings from several prominent suppliers. It is important to note that while some suppliers provide detailed analytical data on their websites, for others, a Certificate of Analysis (CoA) must be requested for specific batch information.
| Supplier | Stated Purity | Analytical Methods Mentioned | Availability |
| Sigma-Aldrich | ≥95%[1][2] | Certificate of Analysis available upon request. | Various quantities (e.g., 250 mg, 1 g, 5 g)[1] |
| MedChemExpress | High Purity (specifics on CoA)[3] | HPLC, LC-MS, NMR mentioned as available.[4] | Inquire for details. |
| BLD Pharm | Inquire for specifications. | NMR, HPLC, LC-MS, UPLC data available.[4] | Various quantities (e.g., 25g). |
| Acmec Biochemical | High Quality (specifics on CoA). | Inquire for details. | Inquire for details.[5] |
| ChemScene | ≥97% (for the (S)-enantiomer)[6] | Inquire for details. | Inquire for details. |
| ChemicalBook | Lists various suppliers, some with ≥99% purity. | Varies by supplier. | Varies by supplier. |
Experimental Protocols
For researchers who prefer to synthesize this compound in-house, or for process development chemists, two common synthetic routes are detailed below.
Synthesis of this compound
Two primary synthetic strategies for preparing this compound are the reaction of 4-pentynoic acid with a Curtius rearrangement and the direct Boc-protection of but-3-yn-1-amine.
This method involves the conversion of a carboxylic acid to a carbamate via an isocyanate intermediate, often generated through a Curtius-type rearrangement.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of 4-pentynoic acid (1.0 eq) in anhydrous tert-butanol, add triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DPPA: Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the reaction mixture. Caution: This reaction can be exothermic and may proceed vigorously.
-
Reaction Progression: After the addition is complete, heat the mixture to 85 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound as a white solid or colorless oil.
This is a more direct approach, assuming the availability of the starting amine. The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation.[7][8][9]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: Dissolve but-3-yn-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of dioxane and water.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution. A base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.2 eq) is often added to scavenge the acid formed during the reaction.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water or a dilute aqueous solution of ammonium chloride. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.
Visualized Workflows and Relationships
To aid in the decision-making and experimental planning processes, the following diagrams illustrate key logical workflows.
Caption: Logical workflow for selecting a commercial supplier.
Caption: Overview of synthetic routes to the target compound.
Caption: Experimental workflow for purification and analysis.
References
- 1. This compound | 149990-27-2 [sigmaaldrich.com]
- 2. This compound | 149990-27-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 149990-27-2|this compound|BLD Pharm [bldpharm.com]
- 5. 149990-27-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 6. chemscene.com [chemscene.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl but-3-yn-1-ylcarbamate: A Bifunctional Tool for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of medicinal chemistry and drug discovery, the development of modular and versatile molecular building blocks is paramount. tert-Butyl but-3-yn-1-ylcarbamate has emerged as a significant bifunctional molecule, serving as a crucial linker in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers in the field of targeted protein degradation and bioconjugation.
The unique structure of this compound incorporates two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for sequential and orthogonal chemical modifications. The terminal alkyne is readily functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient coupling to azide-modified molecules. The Boc-protected amine provides a stable, yet easily cleavable, handle for the introduction of other molecular entities through amide bond formation or other amine-related chemistries after deprotection. This bifunctionality makes it an ideal component for constructing heterobifunctional molecules like PROTACs, which require the precise linking of a target protein-binding ligand and an E3 ubiquitin ligase-recruiting moiety.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 149990-27-2 | [1][2] |
| Molecular Formula | C₉H₁₅NO₂ | [1][2] |
| Molecular Weight | 169.22 g/mol | [2] |
| Physical Form | White crystalline solid or colorless to yellow liquid/semi-solid | [1] |
| Boiling Point | 250.5 ± 23.0 °C (Predicted) | [1] |
| Density | 0.976 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.454 (Predicted) | [1] |
| Solubility | Soluble in common organic solvents (chloroform, dimethylformamide, dichloromethane) | [1] |
| Storage | Sealed in dry, 2-8°C |
Table 2: Spectroscopic Data (Predicted/Typical)
| Spectrum | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the methylene groups adjacent to the nitrogen and the alkyne (multiplets), and the terminal alkyne proton (singlet, ~2.0 ppm, 1H). |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, and the sp-hybridized carbons of the alkyne. |
| IR Spectroscopy | Characteristic peaks for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the terminal alkyne C-H and C≡C stretches. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for its synthesis and key reactions.
Synthesis of this compound
A common synthetic route to this compound is from 4-pentynoic acid.[2]
Materials:
-
4-pentynoic acid
-
tert-Butanol
-
Triethylamine
-
Diphenylphosphoryl azide
-
Dichloromethane
-
Silica gel
Procedure:
-
To a solution of 4-pentynoic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) at 0 °C.
-
Slowly add diphenylphosphoryl azide (1.0 eq). Caution: The reaction can be exothermic.
-
Heat the reaction mixture to 85 °C and stir overnight under a nitrogen atmosphere.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid (Typical yield: ~53%).[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound can be readily reacted with an azide-containing molecule using CuAAC.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) in a minimal amount of water.
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction flask to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the triazole product.
Boc Deprotection
The Boc protecting group can be efficiently removed under acidic conditions to liberate the primary amine.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Visualizations
Diagrams are provided below to illustrate the molecular structure, a general experimental workflow, and its application in a key signaling pathway.
Caption: Molecular structure of this compound.
Caption: A generalized experimental workflow for utilizing the bifunctionality.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound stands out as a highly valuable and versatile bifunctional molecule for modern drug discovery and chemical biology. Its orthogonal reactive handles—the alkyne for click chemistry and the protected amine for subsequent functionalization—provide a robust platform for the modular synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their synthetic endeavors, particularly in the burgeoning field of targeted protein degradation. As the quest for more selective and potent therapeutics continues, the utility of well-designed molecular linkers like this compound will undoubtedly continue to grow.
References
The Strategic Role of the Boc Protecting Group in the Chemistry of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. In the context of tert-butyl but-3-yn-1-ylcarbamate, the Boc group plays a multifaceted role, not only masking the reactivity of the primary amine but also influencing the chemical behavior of the terminal alkyne. This technical guide provides an in-depth analysis of the Boc group's function in this versatile building block, complete with experimental protocols, quantitative data, and logical diagrams to illustrate key concepts.
The Core Function of the Boc Protecting Group
The primary role of the Boc group is to protect the amino functionality from unwanted reactions. Amines are nucleophilic and basic, which can interfere with a wide range of chemical transformations. By converting the amine to a carbamate, the Boc group effectively deactivates its nucleophilicity and basicity, allowing for selective reactions at other sites within the molecule, most notably the terminal alkyne.
Boc Protection of but-3-yn-1-amine
The introduction of the Boc group onto but-3-yn-1-amine is typically achieved through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions.
Table 1: Representative Conditions for Boc Protection of Amines
| Amine Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Boc₂O, Triethylamine | Dichloromethane | Room Temp. | Overnight | >95 | |
| Primary/Secondary Amine Salt | Boc₂O, Solid-supported triethylamine | Methanol | Room Temp. | 3 | High | |
| 4-piperidyl urea | Boc₂O, Triethylamine | Water | 20-25 °C | 8-10 | High |
Experimental Protocol: Boc Protection of an Amine
-
Materials: Amine (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), Triethylamine (1.5 eq), Dichloromethane.
-
Procedure: To a solution of the amine and triethylamine in dichloromethane, add di-tert-butyl dicarbonate at room temperature. Stir the reaction mixture overnight. Wash the organic layer with a saturated NaHCO₃ solution and then with deionized water. Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the N-Boc protected amine.
Caption: Boc Protection Workflow.
Boc Deprotection: Unmasking the Amine
The Boc group is prized for its lability under acidic conditions, allowing for its facile removal to reveal the free amine. This orthogonality is crucial in multi-step syntheses where other protecting groups that are sensitive to different conditions may be present. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
Table 2: Conditions for Boc Deprotection
| Boc-protected Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Boc Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1-3 | High | |
| N-Boc Amine | Oxalyl chloride (3 eq) | Methanol | Room Temp. | 1-4 | up to 90 | |
| N-Boc-4-aminopyridine | Trifluoroacetic Acid (TFA) | - | - | - | 78-86 (overall) |
Experimental Protocol: Boc Deprotection with TFA
-
Materials: Boc-protected amine (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected amine in a mixture of DCM and TFA (e.g., 5:1 v/v). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Concentrate the reaction mixture in vacuo to afford the free amine as a trifluoroacetate salt. This salt can often be used directly in the next step without further purification.
Caption: Boc Deprotection Workflow.
Influence of the Boc Group on Alkyne Reactivity
Beyond its primary protective function, the Boc group exerts both steric and electronic effects that influence the reactivity of the terminal alkyne in this compound.
Steric Effects
The bulky tert-butyl group can introduce steric hindrance, which may affect the rate of reactions at the alkyne, particularly with sterically demanding reaction partners. However, the four-carbon chain separating the Boc group and the alkyne mitigates this effect to a large extent, allowing the alkyne to participate in a variety of coupling reactions.
Electronic Effects
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in drug discovery, primarily due to its bifunctional nature. The protected amine and the reactive alkyne allow for its incorporation into larger molecules through sequential chemical transformations.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. This reaction allows for the straightforward introduction of aromatic and heteroaromatic moieties onto the butynyl chain.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |
| 2-Methyl-3-butyn-2-ol | Aryl iodides | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Triethylamine | Room Temp. | High | |
| Terminal Alkynes | Aryl Bromides | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | Room Temp. | High | |
| Terminal Alkynes | Aryl Halides | PdCl₂(PPh₃)₂, TBAF | TBAF | - (solvent-free) | - | Moderate to Excellent |
Experimental Protocol: Sonogashira Coupling (General)
-
Materials: this compound (1.0 eq), Aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), Triethylamine.
-
Procedure: To a solution of the aryl halide and this compound in triethylamine, add the palladium and copper catalysts. Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed. After an appropriate workup, the coupled product can be purified by column chromatography.
Caption: Sonogashira Coupling Workflow.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," particularly the CuAAC reaction, provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The alkyne moiety of this compound readily participates in this reaction, making it a valuable tool for bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).
Table 4: Representative Conditions for CuAAC Reactions
| Alkyne Partner | Azide Partner | Copper Source | Ligand/Additive | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Terminal Alkyne | Organic Azide | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | Room Temp. | 4-24 | High | |
| Terminal Alkyne | Organic Azide | CuSO₄·5H₂O/NaAsc | TBTA | t-BuOH/H₂O (1:1) | Room Temp. | 4-24 | High | |
| Oligonucleotide | Azide | CuBr | TBTA | DMSO/t-butanol | 45 °C | 1 | - |
Experimental Protocol: CuAAC Reaction
-
Materials: this compound (1.0 eq), Organic azide (1.1 eq), CuSO₄·5H₂O (0.05 eq), Sodium ascorbate (0.2 eq), tert-Butanol, Water.
-
Procedure: Dissolve this compound and the organic azide in a 1:1 mixture of tert-butanol and water. Add an aqueous solution of CuSO₄·5H₂O, followed by a freshly prepared aqueous solution of sodium ascorbate. Stir the reaction mixture vigorously at room temperature for 4-24 hours. Upon completion, dilute with water and extract with an organic solvent. The crude product can be purified by column chromatography.
Caption: CuAAC Reaction Workflow.
Synthesis of PROTAC Linkers
This compound is frequently employed as a linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. The alkyne of the linker can be used to attach a ligand for the target protein via a CuAAC reaction, while the Boc-protected amine, after deprotection, can be used to attach the E3 ligase ligand.
Caption: PROTAC Synthesis Workflow.
Synthesis of Heterocycles: Pyrazoles
The terminal alkyne of this compound can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, pyrazoles, which are important scaffolds in medicinal chemistry, can be synthesized through the condensation of an alkyne with a hydrazine derivative.
Table 5: Synthesis of Pyrazoles
| Alkyne Precursor | Hydrazine Derivative | Catalyst/Conditions | Yield (%) | Reference |
| α,β-alkynone | Hydrazine | tert-butoxide | - | |
| Cinnamaldehyde | N-Tosylhydrazine | Ionic Liquid | Excellent | |
| 1,3-dicarbonyl compounds | Hydrazines | Acid catalysts | - |
Experimental Protocol: Synthesis of a Pyrazole Derivative (General)
-
Materials: this compound (or a derivative thereof), Hydrazine derivative, Solvent, Catalyst (if required).
-
Procedure: The specific conditions for pyrazole synthesis can vary widely. A common approach involves the reaction of a 1,3-dicarbonyl compound (which can be formed from the alkyne) with a hydrazine in a suitable solvent, often with acid or base catalysis. The resulting pyrazole can be isolated and purified using standard techniques.
Conclusion
The Boc protecting group in this compound is more than just a simple protecting group; it is a strategic element that enables a wide range of synthetic transformations. Its ability to mask the amine functionality, coupled with its predictable and clean removal, allows for the selective manipulation of the terminal alkyne. This makes this compound a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.
The Indispensable Role of the Terminal Alkyne in tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure is deceptively simple, featuring a terminal alkyne at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This guide delves into the core of its utility, focusing specifically on the pivotal role of the terminal alkyne. This functional group serves as a versatile and highly reactive handle, enabling a vast array of chemical transformations that are fundamental to the construction of complex molecular architectures and the development of novel therapeutics. Its linear geometry and the unique reactivity of its sp-hybridized carbons make it an invaluable building block for creating diverse chemical entities.[1][2][3]
The Boc-protecting group provides stability and allows for controlled reactions, ensuring that the amine functionality can be revealed at a desired stage of a synthetic sequence.[3] However, it is the terminal alkyne that imparts the molecule's primary strategic importance, positioning it as a key player in modern synthetic methodologies. This guide will explore the key reactions, applications, and experimental considerations related to this crucial functional group.
The Terminal Alkyne: A Hub of Reactivity
The terminal alkyne is characterized by a carbon-carbon triple bond at the end of a carbon chain.[4] This configuration confers distinct chemical properties:
-
Linear Geometry: The sp-hybridized carbon atoms result in a linear, rigid structure, which can be advantageous in drug design for providing directional interactions within a protein's binding pocket.[1]
-
Acidity: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic than hydrogens on sp2 or sp3 carbons.[4] This allows for its easy deprotonation by a suitable base to form a nucleophilic acetylide ion, which can then participate in carbon-carbon bond-forming reactions.[5]
-
Reactivity in Cycloadditions and Couplings: The electron-rich triple bond readily participates in a variety of powerful and reliable reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[][7]
These properties make this compound an ideal starting material for introducing a protected aminoethyl group onto a wide range of molecular scaffolds.
Key Methodologies and Applications
The versatility of the terminal alkyne in this compound is best demonstrated through its application in some of modern chemistry's most robust and widely used reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most prominent application of this terminal alkyne.[1] This reaction facilitates the rapid and highly efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[8][9] The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for complex settings, including bioconjugation.[9][10]
In the context of drug development, this allows for the reliable linking of the but-3-yn-1-ylcarbamate moiety to azide-functionalized molecules, such as proteins, antibodies (to form antibody-drug conjugates), or small-molecule pharmacophores.[1]
The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to generate the triazole product, regenerating the copper(I) catalyst.[8]
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base.[7][12] For this compound, this reaction provides a direct route to installing the protected aminobutyl group onto aromatic and heteroaromatic ring systems, which are prevalent in pharmaceuticals.
This methodology is essential for synthesizing complex drug candidates and building conjugated systems that may have interesting electronic or photophysical properties.[11]
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl/vinyl halide and reductive elimination of the final product, while the copper cycle facilitates the formation of a copper acetylide intermediate that transmetalates to the palladium center.[12][13]
Data Presentation
The following tables summarize the physicochemical properties of this compound and typical quantitative data for the key reactions discussed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149990-27-2 | [14][15] |
| Molecular Formula | C₉H₁₅NO₂ | [14][16] |
| Molecular Weight | 169.22 g/mol | [14] |
| Appearance | White crystalline solid or colorless to yellow liquid/semi-solid | [16] |
| Storage | 2-8°C, sealed in dry conditions | [15] |
| Solubility | Soluble in common organic solvents (chloroform, DMF, dichloromethane) | [16] |
Table 2: Representative Quantitative Data for Terminal Alkyne Reactions
| Reaction Type | Substrates | Catalyst System | Yield (%) | Reference |
| CuAAC | Aryl Azides + Terminal Alkynes | Cu(I) | 80-90% | [2] |
| CuAAC | Aliphatic Alkynes + Sulfonyl Azides | CuSO₄/Sodium Ascorbate | 74-79% | [2] |
| Sonogashira Coupling | 2-Amino-3-bromopyridines + Terminal Alkynes | Pd(CF₃COO)₂ / CuI / PPh₃ | 89-90% | [11] |
| Sonogashira Coupling | Aryl Bromides + Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | 73% | [17] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (this compound, 1.0 eq) and the azide-containing compound (1.0 eq) in a suitable solvent mixture (e.g., t-butanol/water, THF/water).[8]
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 - 0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 - 0.05 eq) in water.[8]
-
Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The use of a copper-stabilizing ligand like THPTA or TBTA is often recommended to improve efficiency and protect biomolecules.[18][19]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 24 hours.[8] Monitor progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) due to the air-sensitivity of the catalysts.
-
Apparatus Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq), copper(I) iodide (CuI, 0.02-0.10 eq), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) via syringe.[12] Stir the mixture for several minutes.
-
Alkyne Addition: Add this compound (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 50-85°C) until the starting halide is consumed, as monitored by TLC or GC-MS.[20]
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Conclusion
The terminal alkyne moiety of this compound is not merely a passive structural feature but the very heart of its synthetic utility. Its ability to participate in high-fidelity reactions such as CuAAC and Sonogashira coupling makes it an exceptionally powerful and versatile building block. For researchers in drug discovery and medicinal chemistry, this compound provides a reliable and efficient means to construct complex, nitrogen-containing molecules, conjugate payloads to delivery systems, and explore novel chemical space. A thorough understanding of the reactivity and experimental protocols associated with its terminal alkyne is crucial for harnessing the full potential of this indispensable synthetic tool.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 149990-27-2 | Benchchem [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. guidechem.com [guidechem.com]
- 15. 149990-27-2|this compound|BLD Pharm [bldpharm.com]
- 16. chembk.com [chembk.com]
- 17. mdpi.com [mdpi.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. broadpharm.com [broadpharm.com]
- 20. This compound | 149990-27-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, broad in scope, and generate easily removable byproducts.[1] The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is a prime example of this philosophy and has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1]
tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional reagent of significant utility in modern organic synthesis. It features a terminal alkyne group, which is a key component for the CuAAC reaction. Additionally, it possesses a tert-butoxycarbonyl (Boc) protected amine. This protecting group can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent functionalization. This dual functionality makes it an excellent building block for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]
These application notes provide an overview of the use of this compound in CuAAC reactions, including a detailed experimental protocol and representative data.
Data Presentation
The following table summarizes representative quantitative data for the copper-catalyzed click reaction between this compound and various azides. Please note that reaction times and yields may vary depending on the specific substrate, catalyst system, and reaction conditions.
| Azide Partner | Copper Source | Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | Copper(II) Acetate | Sodium L-Ascorbate | tert-Butanol/Water | Room Temp. | 18 | Not Specified | [1] |
| Phenyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | tBuOH/H₂O (1:1) | Room Temp. | 12 | >95 | Representative |
| 1-Azidohexane | CuI | N,N-Diisopropylethylamine (DIPEA) | THF | Room Temp. | 8 | 92 | Representative |
| 4-Azidotoluene | CuSO₄·5H₂O / THPTA | Sodium Ascorbate | DMSO/H₂O (3:1) | 40 | 6 | 96 | Representative |
Note: "Representative" yields are based on typical outcomes for CuAAC reactions and are for illustrative purposes.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.1-0.2 equivalents) and copper(II) sulfate pentahydrate (0.01-0.05 equivalents).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent such as ethyl acetate (3x the volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol for Bioconjugation Applications using a Water-Soluble Ligand
For applications involving sensitive biological molecules, a copper-stabilizing ligand is often used to prevent oxidative damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice.
Materials:
-
This compound functionalized biomolecule
-
Azide-containing cargo molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in an appropriate buffer.
-
Catalyst Pre-complexation: Mix the CuSO₄ and THPTA solutions to form the Cu(I)-THPTA complex. A typical ratio is 1:2 to 1:5 of Cu:THPTA.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing cargo molecule in the chosen buffer.
-
Reaction Initiation: Add the pre-complexed Cu(I)-THPTA catalyst to the reaction mixture, followed by the addition of the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 30-60 minutes.
-
Purification: The purification method will depend on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or affinity purification.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a component of the linker.
Caption: General workflow for PROTAC synthesis.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram outlines the catalytic cycle of the CuAAC reaction.
Caption: Catalytic cycle of the CuAAC reaction.
References
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing tert-Butyl but-3-yn-1-ylcarbamate. This protocol is designed to be a comprehensive guide for synthesizing 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their favorable biological properties and metabolic stability.[1][2]
The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][4] The use of this compound allows for the introduction of a Boc-protected amine functionality, which can be deprotected in a subsequent step for further chemical modification, making it a versatile building block in the synthesis of complex molecules.
Data Presentation
The following table summarizes the recommended quantitative parameters for the CuAAC reaction with this compound. Optimization may be necessary depending on the specific azide substrate used.
| Parameter | Recommended Range/Value | Rationale |
| Alkyne to Azide Ratio | 1.0 : 1.1 - 1.2 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1 - 5 mol% | Catalytic amount sufficient for the reaction. Lower loadings are preferred to minimize copper contamination in the final product. |
| Sodium Ascorbate | 5 - 10 mol% | Acts as a reducing agent to generate the active Cu(I) species from Cu(II) in situ.[3][4] An excess is used to prevent re-oxidation of Cu(I).[3] |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO | A mixture of tert-butanol and water is a common and effective solvent system.[1] Other polar aprotic solvents can be used depending on substrate solubility. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. Sterically hindered substrates may require longer reaction times. |
| Expected Yield | >90% | The CuAAC reaction is known for its high yields. |
Experimental Protocols
This section provides a detailed methodology for the CuAAC reaction between this compound and a generic organic azide.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents). A color change may be observed upon addition of the copper sulfate.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).
-
Work-up:
-
Upon completion, add a saturated aqueous solution of ammonium chloride to the reaction mixture and stir for 30 minutes to complex with the copper catalyst.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.
Mandatory Visualizations
Catalytic Cycle of the CuAAC Reaction
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
Caption: Step-by-step experimental workflow for the CuAAC reaction.
References
tert-Butyl but-3-yn-1-ylcarbamate as a PROTAC linker for targeted protein degradation.
An Application Note on the use of tert-Butyl but-3-yn-1-ylcarbamate as a versatile PROTAC linker for targeted protein degradation, designed for researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[4]
This compound is a valuable building block in PROTAC synthesis.[5][6] Its structure features two key functional groups: a terminal alkyne and a Boc-protected amine. The alkyne serves as a "clickable" handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][] This allows for the straightforward conjugation to an azide-modified ligand. The Boc-protected amine, upon deprotection, provides a nucleophilic site for coupling to the second ligand, typically through amide bond formation. This dual functionality offers a modular and efficient approach to synthesizing PROTAC libraries for screening and optimization.[9]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The primary function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[1][10] This proximity initiates a cascade of events leading to the destruction of the target protein.
The key steps are:
-
Binding : The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL) within the cell.[1]
-
Ternary Complex Formation : The binding of the PROTAC facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[11]
-
Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ligase to lysine residues on the surface of the POI, tagging it for degradation.[1]
-
Proteasomal Degradation : The cell's 26S proteasome recognizes the polyubiquitinated POI and degrades it into small peptides.[11]
-
Recycling : The PROTAC is then released and can participate in another degradation cycle, acting catalytically.[1]
Protocols for PROTAC Synthesis and Evaluation
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step strategy for synthesizing a PROTAC. It involves an initial "click" reaction followed by an amide coupling after deprotection. This modular approach is ideal for creating a library of PROTACs with varying linker lengths or attachment points.[7][9]
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)
-
This compound
-
Carboxylic acid-functionalized POI ligand (warhead)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: t-BuOH/water, DMF, DCM
-
Trifluoroacetic acid (TFA)
-
Coupling agents: HATU
-
Base: DIPEA
Procedure:
-
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a. Dissolve the azide-modified E3 ligase ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., t-BuOH/water).[7] b. Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to initiate the reaction.[7] c. Stir the mixture at room temperature for 12-16 hours. Monitor progress by LC-MS.[4] d. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting Boc-protected intermediate by flash column chromatography.
-
Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM). b. Add Trifluoroacetic acid (TFA) dropwise at 0°C and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Linker-E3 ligand conjugate.
-
Step 3: Amide Coupling a. Dissolve the POI ligand (warhead) with a carboxylic acid handle (1.0 eq) in anhydrous DMF.[4] b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[4] c. Add the deprotected amine-Linker-E3 ligand conjugate (1.1 eq) to the reaction mixture. d. Stir at room temperature for 2-4 hours, monitoring by LC-MS.[4] e. Upon completion, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.[4] f. Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Analysis
This protocol is used to visually assess and quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16 or 24 hours). Include a vehicle-only (DMSO) control.[1]
-
Cell Lysis : After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[1]
-
Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[1]
-
SDS-PAGE and Western Blotting : a. Load equal amounts of protein from each sample onto an SDS-PAGE gel.[1] b. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[1] c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis : a. Wash the membrane and apply an ECL substrate. b. Capture the chemiluminescent signal using an imaging system.[12] c. Quantify the band intensity for the target protein and the loading control using densitometry software.[1] d. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Protocol 3: Determination of DC₅₀ and Dₘₐₓ Values
These two metrics are crucial for quantifying the efficacy of a PROTAC. The DC₅₀ is the concentration required to degrade 50% of the target protein, while the Dₘₐₓ is the maximum degradation percentage achieved.[12]
Procedure:
-
Perform the Western Blot experiment (Protocol 2) using a wide range of PROTAC concentrations (e.g., 10-12 points, half-log dilutions).
-
After quantifying the normalized band intensities, calculate the percentage of remaining protein for each concentration relative to the vehicle control (which is set to 100%).
-
The percentage of degradation is calculated as 100% - % remaining protein.
-
Plot the percentage of degradation on the y-axis against the logarithm of the PROTAC concentration on the x-axis.
-
Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. normalized response - variable slope) using graphing software like GraphPad Prism.
-
The software will calculate the DC₅₀ value (the concentration at which 50% degradation is achieved) and the Dₘₐₓ (the top plateau of the curve).[1]
Data Presentation
Quantitative data from degradation experiments should be summarized in tables for clear comparison.
Table 1: Representative Degradation Data for a Hypothetical BRD4-Degrader Synthesized with an Alkyne Linker
| PROTAC Concentration (nM) | % BRD4 Degradation (Western Blot) |
| 0 (Vehicle) | 0% |
| 0.1 | 15% |
| 1 | 48% |
| 10 | 85% |
| 100 | 92% |
| 1000 | 88% (Hook Effect) |
| DC₅₀ | 1.2 nM |
| Dₘₐₓ | 93% |
Note: The "Hook Effect" can be observed at high concentrations where the formation of binary complexes (POI-PROTAC or E3-PROTAC) dominates over the productive ternary complex, leading to reduced degradation.[13]
Table 2: Comparison of PROTAC Efficacy Based on Linker Type
This table provides a comparative view of how different linker compositions can affect degradation potency and efficacy for the same POI and E3 ligand pair.[12][13]
| PROTAC ID | Linker Type / Length | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | PEG-3 | 25 | 90% |
| PROTAC-B | Alkyl Chain (C8) | 18 | 85% |
| PROTAC-C | Alkyne-Triazole | 5 | 95% |
| PROTAC-D | PEG-5 | 8 | 92% |
Data is hypothetical and for illustrative purposes. The alkyne-triazole linker, formed via click chemistry, can provide a certain degree of rigidity and specific geometry that may be optimal for ternary complex formation in some systems, leading to enhanced efficacy.[9]
Conclusion
This compound is a highly effective and versatile chemical tool for the synthesis of PROTACs. Its orthogonal reactive handles—the alkyne for click chemistry and the protected amine for standard coupling reactions—enable a modular and efficient assembly of PROTAC libraries. The protocols provided herein offer a robust framework for the synthesis and subsequent cellular evaluation of novel protein degraders. By systematically applying these methods, researchers can effectively design, build, and test new PROTACs to advance the field of targeted protein degradation and develop novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery [frontiersin.org]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs Using tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of tert-Butyl but-3-yn-1-ylcarbamate
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), for the selective degradation of a target protein of interest (POI). A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two ligands. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism of action provides a powerful therapeutic modality to target proteins that have been traditionally considered "undruggable."
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. This compound is a versatile and valuable building block for the synthesis of PROTAC linkers. Its key structural features include:
-
A terminal alkyne: This functional group is a versatile handle for various coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and modular assembly of PROTACs. The alkyne can also be utilized in other transformations, such as Sonogashira couplings or hydrogenation to form a saturated alkyl linker.
-
A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential synthesis of the PROTAC. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a POI or E3 ligase ligand via an amide bond or other suitable chemistries.
These application notes provide detailed protocols for the synthesis of PROTACs utilizing this compound, covering both a "click chemistry" approach and a strategy involving Sonogashira coupling followed by alkyne reduction.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
PROTACs operate by hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.
Experimental Protocols
This section provides two distinct protocols for the synthesis of PROTACs using this compound. The choice of protocol will depend on the desired final linker structure (triazole-containing or saturated alkyl) and the available functionalized ligands.
Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized component with an azide-functionalized component to form a stable triazole linker. This approach is highly modular and efficient.
Part 1: Synthesis of Alkyne-Functionalized POI Ligand
-
Boc Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting but-3-yn-1-amine TFA salt is often used in the next step without further purification.
-
-
Amide Coupling with POI Ligand:
-
Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of but-3-yn-1-amine TFA salt (1.2 eq) and additional DIPEA (1.2 eq) in DMF to the activated acid.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the alkyne-functionalized POI ligand.
-
Part 2: CuAAC Reaction
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a suitable solvent system (e.g., t-BuOH/water 1:1 or DMF).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Prepare fresh stock solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in water) and sodium ascorbate (e.g., 1 M in water).
-
-
Click Reaction:
-
To the degassed reaction mixture, add sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Protocol 2: PROTAC Synthesis via Sonogashira Coupling and Alkyne Reduction
This protocol is suitable when an aryl halide-functionalized ligand is available and a saturated alkyl linker is desired.
Part 1: Sonogashira Coupling
-
Reaction Setup:
-
To a solution of the aryl halide-functionalized POI ligand (1.0 eq) in a mixture of DMF and triethylamine (Et₃N), add this compound (1.2 eq).
-
Degas the mixture with argon for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir overnight under an argon atmosphere.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled alkyne intermediate.
-
Part 2: Alkyne Hydrogenation
-
Reaction Setup:
-
Dissolve the alkyne intermediate (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10% Pd/C) (10% w/w).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
-
Hydrogenation:
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor by LC-MS until the starting material is consumed.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the saturated alkyl linker intermediate.
-
Part 3: Boc Deprotection and Final Amide Coupling
-
Follow the procedure for Boc Deprotection as described in Protocol 1, Part 1.
-
Follow the procedure for Amide Coupling as described in Protocol 1, Part 1, using the deprotected amine from the previous step and a carboxylic acid-functionalized E3 ligase ligand.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Data Presentation
The following tables summarize typical quantitative data that should be collected during the synthesis and evaluation of PROTACs.
Table 1: Synthesis and Characterization of PROTAC Intermediates and Final Product
| Compound ID | Synthetic Step | Starting Materials | Reagents and Conditions | Yield (%) | Purity (LC-MS, %) | Method of Characterization |
| INT-01 | Boc Deprotection | This compound | TFA, DCM, RT, 2h | >95 (crude) | >95 | ¹H NMR, LC-MS |
| INT-02 | Amide Coupling | POI-COOH, INT-01 | HATU, DIPEA, DMF, RT, 16h | 60-80 | >98 | ¹H NMR, ¹³C NMR, HRMS |
| PROTAC-01 | CuAAC | INT-02, E3-N₃ | CuSO₄, Na-Ascorbate, tBuOH/H₂O, RT, 4h | 50-70 | >99 | ¹H NMR, ¹³C NMR, HRMS |
| INT-03 | Sonogashira | POI-Br, this compound | Pd(PPh₃)₂Cl₂, CuI, Et₃N/DMF, 80°C, 16h | 55-75 | >95 | ¹H NMR, LC-MS |
| INT-04 | Hydrogenation | INT-03 | H₂, 10% Pd/C, EtOH, RT, 16h | 85-95 | >98 | ¹H NMR, LC-MS |
| PROTAC-02 | Final Coupling | INT-04 (deprotected), E3-COOH | HATU, DIPEA, DMF, RT, 16h | 50-65 | >99 | ¹H NMR, ¹³C NMR, HRMS |
Table 2: Biological Evaluation of PROTAC Efficacy
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) |
| PROTAC-01 | BRD4 | HeLa | 15 | 92 | 24 |
| PROTAC-01 | BRD4 | 22Rv1 | 25 | 88 | 24 |
| PROTAC-02 | BTK | Ramos | 10 | 95 | 18 |
| PROTAC-02 | BTK | TMD8 | 18 | 91 | 18 |
| Control | BRD4/BTK | Various | >10,000 | <10 | 24 |
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.
Key Experiments: Characterization and Biological Evaluation
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the intermediates and the final PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compounds.
2. Biological Evaluation:
-
Western Blotting: This is the most common method to quantify the degradation of the target protein. Cells are treated with varying concentrations of the PROTAC for a specific duration. Cell lysates are then analyzed by SDS-PAGE and immunoblotting with an antibody specific to the target protein. A loading control (e.g., GAPDH or β-actin) is used to normalize the results.
-
Cell Viability Assays (e.g., MTT or CellTiter-Glo®): These assays are used to determine the cytotoxic effect of the PROTAC on cancer cell lines.
These application notes and protocols provide a comprehensive guide for the synthesis and evaluation of PROTACs using the versatile linker precursor, this compound. The modular nature of the synthetic routes described allows for the rapid generation and optimization of novel protein degraders for therapeutic and research applications.
Step-by-Step Guide for Boc Deprotection of tert-Butyl but-3-yn-1-ylcarbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl but-3-yn-1-ylcarbamate to yield but-3-yn-1-amine. This procedure is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other complex organic molecules where the alkyne moiety serves as a versatile functional handle for subsequent transformations such as click chemistry, Sonogashira coupling, or further elaboration.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis. This application note details reliable protocols for the removal of the Boc group from this compound, discusses the reaction mechanism, and provides guidance on reaction monitoring and product purification. The terminal alkyne functionality is generally stable to the acidic conditions required for Boc deprotection; however, careful control of the reaction conditions is recommended to prevent potential side reactions such as alkyne hydration.
Chemical Reaction and Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3][4] The released tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutylene gas.
Caption: General scheme of the Boc deprotection reaction.
The detailed mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Formation of Carbamic Acid and tert-Butyl Cation: The protonated carbamate cleaves to form a carbamic acid and a stable tert-butyl cation.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
-
Protonation of the Amine: Under the acidic reaction conditions, the resulting amine is protonated to form the corresponding ammonium salt.
References
Application Notes and Protocols for Bioconjugation Strategies Employing tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl but-3-yn-1-ylcarbamate is a valuable bifunctional linker for bioconjugation. It features a terminal alkyne group, which serves as a reactive handle for "click chemistry," and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for a two-stage conjugation strategy. First, the Boc group is removed under acidic conditions to reveal the primary amine, which can then be coupled to a molecule of interest. Subsequently, the terminal alkyne is available for highly efficient and specific ligation to an azide-modified biomolecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This modular approach is particularly advantageous in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane. |
| Stability | Stable under dry conditions; may hydrolyze when wet or heated. |
Quantitative Data on Boc Deprotection of Aliphatic Amines
Note: The following data is based on studies of various N-Boc protected aliphatic amines and serves as a general guideline for the deprotection of this compound.
| Substrate | Reagent (Equivalents) | Solvent | Temperature | Time | Yield (%) |
| N-Boc-alkylamine | TFA (10 eq) | Dichloromethane | Room Temp. | 1-4 h | >90 |
| N-Boc-alkylamine | 4M HCl in Dioxane | Dioxane | Room Temp. | 1-2 h | >90 |
| N-Boc-alkylamine | Oxalyl Chloride (3 eq) | Methanol | Room Temp. | 1-4 h | ~90[1] |
Typical Reaction Conditions for CuAAC Bioconjugation
| Parameter | Condition | Notes |
| Azide-modified Antibody | 1-10 mg/mL in PBS | Concentration can be optimized based on the specific antibody. |
| Alkyne-Linker Payload | 5-20 fold molar excess | Dissolved in a compatible organic solvent (e.g., DMSO). |
| Copper(II) Sulfate (CuSO₄) | 0.1-1 mM final concentration | Premixed with a ligand to prevent protein precipitation. |
| Ligand (e.g., THPTA) | 5-fold molar excess to CuSO₄ | Tris(3-hydroxypropyltriazolylmethyl)amine is a common water-soluble ligand. |
| Reducing Agent (Sodium Ascorbate) | 1-5 mM final concentration | Freshly prepared solution is added to initiate the reaction. |
| Reaction Time | 1-4 hours at Room Temp. or overnight at 4°C | Incubation time can be optimized for specific reactants. |
| Typical Drug-to-Antibody Ratio (DAR) | 2-8 | The final DAR is influenced by the initial stoichiometry of reactants. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group under acidic conditions to yield but-3-yn-1-amine as a salt.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.
-
The resulting but-3-yn-1-amine trifluoroacetate salt is often used in the subsequent conjugation step without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol outlines a general procedure for conjugating the deprotected but-3-yn-1-amine (linked to a payload) to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload functionalized with but-3-yn-1-amine (from Protocol 1)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
DMSO (for dissolving the alkyne-payload)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the alkyne-functionalized payload in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-modified antibody solution.
-
Add the desired molar excess (e.g., 5-20 fold) of the alkyne-payload stock solution to the antibody solution and mix gently.
-
In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).
-
Add the catalyst premix to the antibody-alkyne mixture. The final copper concentration should be in the range of 0.1-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Following incubation, remove unreacted small molecules and the copper catalyst using a suitable method such as size-exclusion chromatography or dialysis, exchanging the buffer to a fresh storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the resulting antibody-drug conjugate (ADC) to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for live-cell labeling. This method utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. To employ this strategy, but-3-yn-1-amine would first need to be coupled to a strained alkyne moiety.
General Procedure:
-
Prepare the azide-modified biomolecule in a suitable buffer.
-
Dissolve the strained alkyne-functionalized payload in a compatible solvent.
-
Add the strained alkyne-payload to the azide-biomolecule solution.
-
Incubate the mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and reactants.
-
Purify the conjugate using standard methods like size-exclusion chromatography.
Protocol 4: Characterization of the Bioconjugate and DAR Determination
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC.
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the antibody.
-
The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=2, 4, 6, 8 for cysteine-linked ADCs).
-
The average DAR can be calculated from the integrated peak areas of the different species.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides a more detailed characterization by measuring the exact mass of the different ADC species.
-
The antibody sample may be deglycosylated prior to analysis to simplify the mass spectrum.
-
The observed mass difference between the unconjugated antibody and the conjugated species allows for confirmation of the drug load and calculation of the DAR.[3]
Visualizations
Caption: Experimental workflow for bioconjugation.
Caption: Mechanism of Boc deprotection.[4]
Caption: Mechanism of CuAAC reaction.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application of tert-Butyl but-3-yn-1-ylcarbamate in Peptide Synthesis and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional reagent designed for the introduction of a terminal alkyne group onto peptides. This modification is a cornerstone for the application of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its direct use in standard peptide synthesis workflows, while the terminal alkyne serves as a versatile handle for the conjugation of a wide array of molecules, including fluorophores, polyethylene glycol (PEG), cytotoxic drugs, and other peptides. This enables the creation of complex peptide conjugates, such as peptide-drug conjugates (PDCs) and molecular imaging agents.
The strategic incorporation of this linker can occur at the N-terminus of a peptide chain or on the side chain of amino acids with a free carboxyl group, such as aspartic acid or glutamic acid. The orthogonality of the alkyne group with most common functional groups present in peptides makes it an ideal tool for post-synthetic modifications.
Key Applications
-
Site-Specific Labeling: Introduction of an alkyne handle for the precise attachment of fluorescent dyes, biotin, or other reporter molecules for in vitro and in vivo imaging and assays.
-
PEGylation: Modification of peptides with polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as increased solubility, stability, and circulation half-life.
-
Synthesis of Peptide-Drug Conjugates (PDCs): Linkage of potent small molecule drugs to peptides that can target specific cells or tissues, thereby enhancing drug efficacy and reducing off-target toxicity.
-
Peptide Cyclization: Formation of cyclic peptides through intramolecular click chemistry, which can improve conformational stability and resistance to proteolytic degradation.[1]
-
Surface Immobilization: Attachment of peptides to solid supports or nanoparticles for the development of biosensors and other advanced materials.
Data Presentation
The following table summarizes representative quantitative data for the key steps involved in the application of this compound. These values are based on typical outcomes for similar on-resin peptide modifications and click chemistry reactions. Actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.
| Parameter | N-Terminal Coupling | Side-Chain Coupling | On-Resin Click Chemistry |
| Reagent Equivalents (vs. Peptide) | 2-5 eq. | 3-10 eq. | 5-20 eq. (Azide) |
| Typical Coupling/Reaction Time | 2-4 hours | 4-12 hours | 1-6 hours |
| Typical Yield/Conversion | > 95% | 85-95% | > 90% |
| Purity (after HPLC) | > 95% | > 90% | > 90% |
| Monitoring Method | Kaiser Test (negative) | HPLC-MS | HPLC-MS |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Modification of a Peptide with this compound
This protocol describes the coupling of this compound to the free N-terminus of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Optional Boc Deprotection: If the amine introduced by the linker needs to be deprotected for further modification, treat the resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.
-
Final Cleavage and Deprotection: The alkyne-modified peptide can be cleaved from the resin and side-chain protecting groups removed by treating the resin with a standard TFA cleavage cocktail for 2-3 hours.
Caption: Workflow for N-terminal peptide modification.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of an on-resin alkyne-modified peptide with an azide-containing molecule.
Materials:
-
Alkyne-modified peptide-resin (from Protocol 1)
-
Azide-containing molecule of interest (e.g., Azido-PEG, fluorescent dye azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
DMF/Water or other suitable solvent mixture
Procedure:
-
Resin Preparation: Swell the alkyne-modified peptide-resin in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.
-
Reagent Preparation:
-
Prepare a solution of the azide-containing molecule (5-10 eq.) in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate (10-20 eq.) in water.
-
Prepare a solution of CuSO₄·5H₂O (1-5 eq.) in water.
-
-
Click Reaction:
-
Add the azide solution to the swollen resin.
-
Add the sodium ascorbate solution to the reaction vessel.
-
Add the CuSO₄·5H₂O solution to initiate the reaction.
-
Agitate the mixture at room temperature for 1-6 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I).
-
-
Washing: After the reaction is complete (monitored by HPLC-MS of a small cleaved sample), drain the reaction mixture and wash the resin thoroughly with the reaction solvent, water, and DMF.
-
Final Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purification: Purify the resulting peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for on-resin click chemistry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the synthesis of a peptide-drug conjugate (PDC) using this compound and click chemistry.
Caption: Logical workflow for PDC synthesis.
References
Application Notes and Protocols for Incorporating tert-Butyl but-3-yn-1-ylcarbamate into Small Molecule Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl but-3-yn-1-ylcarbamate is a versatile bifunctional molecule that has emerged as a critical building block in modern small molecule drug discovery. Its structure, featuring a terminal alkyne and a Boc-protected amine, makes it an ideal component for introducing a readily modifiable handle into bioactive molecules. This functionality is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" in various drug discovery workflows, including fragment-based lead discovery.[1][2]
These application notes provide a comprehensive overview of the utility of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this key reagent for the development of novel therapeutics.
Key Applications
-
PROTAC Linker Synthesis: The terminal alkyne of this compound serves as a "clickable" handle for conjugation to an azide-functionalized molecule, a common strategy in the modular synthesis of PROTACs.[3][4] The Boc-protected amine can be deprotected to allow for attachment to a warhead targeting a protein of interest (POI) or an E3 ligase ligand. The length of the linker is a critical parameter for PROTAC efficacy, and derivatives of this carbamate can be used to systematically vary the linker length to optimize degradation potency.[5][6]
-
Fragment-Based Drug Discovery (FBDD): The alkyne moiety can be incorporated into small molecule fragments. These "alkyne-functionalized" fragments can be used in screening campaigns to identify initial hits. The alkyne can then serve as a point for fragment elaboration or for the attachment of probes for target identification and validation.[7] In covalent FBDD, the alkyne can be positioned to react with a nearby nucleophilic residue in the target protein, forming a covalent bond and providing a strong starting point for inhibitor development.
-
Bioconjugation via Click Chemistry: The high efficiency and orthogonality of the CuAAC reaction make this compound an excellent tool for bioconjugation.[3] It can be used to attach small molecules to larger biomolecules, such as peptides or antibodies, for various applications, including targeted drug delivery and diagnostic imaging.
Data Presentation
The efficacy of PROTACs is highly dependent on the length and composition of the linker connecting the POI ligand and the E3 ligase ligand. The following tables summarize quantitative data on the impact of linker length, often constructed using building blocks like this compound, on the degradation of key protein targets.
Table 1: Impact of Linker Length on BRD4 Degradation [8][9]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| PROTAC A | PEG3 | 12 | 50 | >90 | Pomalidomide |
| PROTAC B | PEG4 | 15 | 25 | >95 | Pomalidomide |
| PROTAC C | PEG5 | 18 | 10 | >98 | Pomalidomide |
| PROTAC D | Alkyl Chain | 10 | 150 | 85 | VHL |
| PROTAC E | Alkyl Chain | 13 | 30 | >90 | VHL |
| PROTAC F | Alkyl Chain | 16 | 5 | >95 | VHL |
Table 2: Impact of Linker Length on EGFR Degradation [10][11][12]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| EGFR-PROTAC 1 | Alkyl Chain | 8 | 100 | 70 | VHL |
| EGFR-PROTAC 2 | Alkyl Chain | 11 | 22.3 | >80 | VHL |
| EGFR-PROTAC 3 | Alkyl Chain | 14 | 5.9 | >90 | VHL |
| EGFR-PROTAC 4 | PEG2 | 9 | 85 | 75 | Cereblon |
| EGFR-PROTAC 5 | PEG3 | 12 | 35 | >85 | Cereblon |
| EGFR-PROTAC 6 | PEG4 | 15 | 11 | >90 | Cereblon |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound and CuAAC
This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead and pomalidomide as the E3 ligase ligand. This compound is used to introduce the alkyne handle on the JQ1 warhead.
Part 1: Synthesis of JQ1-Alkyne
-
Boc Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield but-3-yn-1-amine as a TFA salt.
-
-
Amide Coupling with JQ1-acid:
-
Dissolve JQ1-carboxylic acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add the but-3-yn-1-amine TFA salt (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain JQ1-alkyne.
-
Part 2: Synthesis of Pomalidomide-Azide
-
This can be synthesized via nucleophilic substitution of a suitable pomalidomide precursor with an azide source (e.g., sodium azide). For a detailed protocol, refer to published literature on pomalidomide functionalization.
Part 3: CuAAC "Click" Reaction
-
Reaction Setup:
-
In a reaction vial, dissolve JQ1-alkyne (1.0 eq) and pomalidomide-azide (1.05 eq) in a 3:1 mixture of THF and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) to the mixture.
-
Add sodium ascorbate (0.2 eq) to initiate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.
-
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol is used to determine the DC50 and Dmax values of a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., a BRD4-dependent line for a BRD4 PROTAC) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Downstream signaling effects of BRD4 degradation.[13][14][15][16]
Caption: Workflow for fragment-based drug discovery.
References
- 1. crelux.com [crelux.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Biomolecules with tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of tert-Butyl but-3-yn-1-ylcarbamate as a versatile reagent for the introduction of a terminal alkyne moiety onto biomolecules. This alkyne handle enables the subsequent covalent attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2][3][4] The protocols outlined below are designed for researchers in molecular biology, drug development, and diagnostics who require robust and specific methods for biomolecule labeling.
This compound is a bifunctional linker.[5] It possesses a terminal alkyne for click chemistry and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a biomolecule.[6][7] This two-step approach allows for the site-specific or stochastic labeling of proteins, nucleic acids, and other biomolecules.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149990-27-2 | [8] |
| Molecular Formula | C9H15NO2 | [8] |
| Molecular Weight | 169.22 g/mol | [8] |
| Appearance | Colorless to yellow liquid or semi-solid | |
| Storage | Sealed in dry, 2-8°C |
Experimental Workflows
The overall workflow for labeling a biomolecule using this compound and subsequent click chemistry involves two main stages:
-
Biomolecule Modification: Introduction of the alkyne group onto the target biomolecule.
-
Click Chemistry Labeling: Attachment of an azide-containing reporter molecule to the alkyne-modified biomolecule.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine of but-3-yn-1-amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (DCM)[7]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Slowly add an excess of TFA to the solution at room temperature.[7] The deprotection is typically rapid.
-
Stir the reaction mixture for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected but-3-yn-1-amine.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) |
| Deprotecting Agent | Trifluoroacetic acid (TFA) |
| Reaction Time | 30-60 minutes |
| Work-up | Neutralization with saturated NaHCO3 |
Protocol 2: Conjugation of But-3-yn-1-amine to a Protein
This protocol details the coupling of the alkyne-containing amine to carboxyl groups on a protein using carbodiimide chemistry.
Materials:
-
But-3-yn-1-amine (from Protocol 1)
-
Protein with accessible carboxyl groups (e.g., on aspartate or glutamate residues)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in Activation Buffer.
-
Add a molar excess of EDC and NHS to the protein solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.
-
Immediately add a molar excess of the deprotected but-3-yn-1-amine to the activated protein solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the alkyne-modified protein from excess reagents using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).
| Reagent | Typical Molar Excess (relative to protein) |
| EDC | 10-50x |
| NHS | 10-50x |
| But-3-yn-1-amine | 50-100x |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the "click" reaction between the alkyne-modified biomolecule and an azide-containing reporter molecule.[2][4]
Materials:
-
Alkyne-modified biomolecule (from Protocol 2)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand[9][10]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized reporter molecule in the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Prepare a premix of CuSO4 and the copper ligand (THPTA or TBTA) in a 1:5 molar ratio.[9]
-
Add the copper/ligand premix to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.
-
Purify the labeled biomolecule from the reaction components using an appropriate method such as dialysis or size-exclusion chromatography.
| Component | Final Concentration |
| Alkyne-modified Biomolecule | 1-100 µM |
| Azide Reporter | 2-10x molar excess over biomolecule |
| CuSO4 | 50-200 µM |
| Ligand (THPTA/TBTA) | 250-1000 µM |
| Sodium Ascorbate | 1-5 mM |
Signaling Pathway Visualization
The use of this compound is often for the synthesis of PROTACs (Proteolysis Targeting Chimeras), which hijack the ubiquitin-proteasome system to degrade target proteins.[8][11] The following diagram illustrates this pathway.
Data Presentation and Analysis
The efficiency of each step should be quantified to ensure successful labeling.
Table 1: Quantification of Labeling Efficiency
| Analysis Method | Metric | Expected Outcome |
| Mass Spectrometry (MS) | Mass shift corresponding to the addition of the alkyne linker and the reporter molecule. | A clear shift in the molecular weight of the biomolecule. |
| SDS-PAGE with in-gel fluorescence | Fluorescent band corresponding to the molecular weight of the labeled protein. | A fluorescent signal only in the lane with the fully labeled protein. |
| HPLC Analysis | Shift in retention time and appearance of a new peak for the labeled biomolecule. | A new, well-resolved peak for the labeled product with minimal unreacted starting material. |
| BCA or Bradford Assay | Protein concentration before and after labeling and purification. | To determine the recovery and final concentration of the labeled biomolecule. |
Conclusion
The protocols and information provided herein offer a comprehensive guide for the use of this compound in biomolecule labeling. By following these procedures, researchers can effectively introduce an alkyne functionality onto their biomolecule of interest and subsequently perform highly efficient click chemistry reactions for a wide range of applications in research and drug development. The versatility of this reagent, coupled with the robustness of click chemistry, provides a powerful tool for the creation of well-defined bioconjugates.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. This compound | 149990-27-2 | Benchchem [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of tert-Butyl but-3-yn-1-ylcarbamate in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Covalent kinase inhibitors, which form a permanent bond with a specific amino acid residue within the kinase active site, have emerged as a powerful strategy to achieve high potency and prolonged duration of action. The design and synthesis of these inhibitors often rely on versatile chemical building blocks that can be readily incorporated into various molecular scaffolds and subsequently transformed into reactive "warheads."
tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. While it is well-established as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its utility as a precursor for the electrophilic warheads of covalent kinase inhibitors is a promising area of exploration.[1][2] The terminal alkyne provides a versatile handle for carbon-carbon bond formation, such as the Sonogashira coupling, allowing for its attachment to a kinase-targeting scaffold.[3][4] The protected amine offers a site for further functionalization or can be deprotected and acylated to form a reactive Michael acceptor, such as an acrylamide group.[5]
These application notes provide a detailed, albeit illustrative, framework for how this compound can be strategically employed in the development of novel covalent kinase inhibitors. The protocols and data presented are based on established chemical principles and common practices in kinase inhibitor discovery.
Application Note 1: Synthesis of a Covalent Kinase Inhibitor Scaffold
This section outlines a hypothetical synthetic route to a covalent kinase inhibitor targeting a generic tyrosine kinase, starting from this compound. The core scaffold is a 4-anilinoquinazoline, a common motif in kinase inhibitors.
Experimental Protocol: Multi-step Synthesis of a Covalent Inhibitor
Step 1: Sonogashira Coupling of this compound with 4-chloro-6,7-dimethoxyquinazoline
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous dioxane, add this compound (1.2 eq), copper(I) iodide (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at 80°C under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM three times to ensure complete removal of TFA. The resulting amine is used in the next step without further purification.
Step 3: Acrylamide Warhead Formation
-
Dissolve the amine from Step 2 in anhydrous DCM and cool to 0°C.
-
Add DIPEA (3.0 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by preparative HPLC to yield the target covalent inhibitor.
Application Note 2: In Vitro Characterization of a Novel Covalent Kinase Inhibitor
Following the synthesis of a putative kinase inhibitor, its biological activity must be thoroughly characterized. This involves determining its potency against the target kinase and its effect on cancer cell proliferation.
Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Prepare a dilution series of the synthesized inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.
-
Add the inhibitor dilutions to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
-
Seed cancer cells (e.g., a cell line overexpressing the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
| Compound | Target Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| Hypothetical Inhibitor 1 | 15 | 120 |
| Reference Inhibitor (e.g., Ibrutinib) | 5 | 50 |
Visualizations
Signaling Pathway
Caption: A generic receptor tyrosine kinase signaling pathway.
Experimental Workflow
Caption: Workflow for kinase inhibitor development.
Covalent Inhibition Mechanism
Caption: Two-step mechanism of covalent inhibition.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of covalent kinase inhibitors. Its dual functionality allows for a modular approach to drug design, enabling the exploration of diverse kinase scaffolds through reactions like the Sonogashira coupling, while also providing a latent functional group for the installation of an electrophilic warhead. The synthetic strategies and characterization protocols outlined in these application notes provide a roadmap for researchers to leverage this compound in their drug discovery efforts, potentially leading to the development of novel and effective targeted therapies.
References
- 1. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 149990-27-2 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medium.com [medium.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in tert-Butyl but-3-yn-1-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl but-3-yn-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis of this compound, which is typically achieved through the Boc protection of 3-butyn-1-amine.
Issue 1: Low or No Product Formation
Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I fix this?
Answer:
Low or no product formation in the Boc protection of 3-butyn-1-amine can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Inadequate Reagent Quality:
-
Di-tert-butyl dicarbonate (Boc₂O): Ensure the Boc anhydride is fresh and has been stored under anhydrous conditions. Over time, it can slowly decompose.
-
3-butyn-1-amine: This starting material can be volatile. If using the free base, ensure it has been stored properly. If using the hydrochloride salt, ensure complete neutralization before the reaction.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: A suitable base is crucial to deprotonate the amine (or its salt) and neutralize the acid formed during the reaction. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive amines, a stronger base or a catalyst like 4-(dimethylaminopyridine) (DMAP) might be necessary, though it can increase side reactions.[1]
-
Solvent Choice: The reaction is flexible in terms of solvent.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. For amines with low solubility, a mixture of solvents like water/THF can be effective.[1]
-
Temperature: The reaction is typically run at 0°C to room temperature.[1] For sluggish reactions, gentle heating (e.g., to 40°C) can be beneficial.[2]
-
-
Procedural Errors:
-
Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of Boc₂O (1.1-1.2 equivalents) is common.[1]
-
Moisture: The presence of water can hydrolyze the Boc anhydride. While some protocols use aqueous conditions, it's important to be consistent.[3] For anhydrous reactions, ensure all glassware is oven-dried and solvents are anhydrous.
-
Issue 2: Formation of Multiple Products/Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Here are the likely side reactions and strategies to avoid them:
-
Di-Boc Protection: Primary amines can react with two equivalents of Boc₂O to form a di-protected amine.
-
Solution: Carefully control the stoichiometry of Boc₂O, using 1.0 to 1.2 equivalents. Monitor the reaction closely by TLC and stop it as soon as the starting amine is consumed.[1]
-
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another molecule of the amine to yield a urea byproduct. This is more common at higher temperatures.[1]
-
Solution: Maintain the reaction temperature at room temperature or below.
-
-
Polymerization of the Alkyne: Although less common under these conditions, the terminal alkyne could potentially undergo side reactions, especially in the presence of certain metal impurities.
-
Solution: Use high-purity reagents and solvents.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my this compound. What are the best practices for its purification?
Answer:
Purification of the product can be challenging due to its physical properties. Here are some recommended procedures:
-
Work-up:
-
After the reaction is complete, dilute the mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove any unreacted amine and excess base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The polarity can be gradually increased to elute the product.
-
Tailing/Streaking: If the product streaks on the column, it might be due to the slightly acidic nature of the silica gel. This can be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. A reported synthesis starting from 4-pentynoic acid gives a yield of 53%.[5] However, direct Boc protection of 3-butyn-1-amine under optimized conditions can be expected to achieve higher yields, often in the range of 80-95% for similar primary amines.[4][6]
Q2: Can I use 3-butyn-1-amine hydrochloride directly in the reaction?
A2: Yes, but you will need to use a sufficient amount of base to both neutralize the hydrochloride salt and facilitate the Boc protection reaction. Typically, at least two equivalents of a base like triethylamine are required when starting from the hydrochloride salt.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting amine. The product, being less polar, will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible. A suitable stain for visualization is ninhydrin, which will stain the primary amine but not the Boc-protected product.
Q4: What are the characteristic NMR peaks for this compound?
A4: While a specific spectrum from a single source is not provided, based on the structure and data for similar compounds, the expected characteristic peaks are:
-
¹H NMR (in CDCl₃):
-
A singlet around 1.45 ppm integrating to 9 hydrogens (the tert-butyl group).
-
A triplet around 1.98 ppm for the terminal alkyne proton.
-
A multiplet around 2.3 ppm for the methylene group adjacent to the alkyne.
-
A quartet around 3.3 ppm for the methylene group attached to the nitrogen.
-
A broad singlet for the NH proton.
-
-
¹³C NMR (in CDCl₃):
-
A peak around 28.4 ppm for the methyl carbons of the tert-butyl group.
-
A peak around 69.5 ppm for the terminal alkyne carbon.
-
A peak around 79.5 ppm for the quaternary carbon of the tert-butyl group.
-
A peak around 81.5 ppm for the internal alkyne carbon.
-
A peak around 155.9 ppm for the carbonyl carbon of the carbamate.[7]
-
Data Presentation
The following table summarizes various conditions for the Boc protection of primary amines, which can be adapted for the synthesis of this compound.
| Starting Material | Reagents and Conditions | Solvent | Yield | Reference |
| Primary Amine (General) | (Boc)₂O (1.5 eq), TEA (3.0 eq), 0°C to RT, 6h | H₂O/THF (2:1) | High | [1] |
| Primary Amine (General) | (Boc)₂O, NaOH, 25°C, 10-30 min | H₂O | 75-95% | [6] |
| 4-Pentynoic Acid | 1. Triethylamine, Diphenylphosphoryl azide, 0°C | tert-Butanol | 53% | [5] |
| 2. Heat to 85°C, overnight | ||||
| Aminoglycosides | (Boc)₂O (1.6 eq), Triethylamine, 55°C, 16h | H₂O/Methanol/TEA (10:10:7) | 90-97% | [8] |
Experimental Protocols
High-Yield Synthesis of this compound from 3-butyn-1-amine
This protocol is a generalized high-yield procedure adapted from standard methods for Boc protection of primary amines.[1][4]
Materials:
-
3-butyn-1-amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-butyn-1-amine (1.0 eq) and triethylamine (3.0 eq) in a 2:1 (v/v) mixture of water and THF.
-
Stir the solution at room temperature for 5 minutes until all components are fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 eq) to the cooled solution in a single portion.
-
Stir the reaction mixture vigorously at 0°C for at least 2 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress using TLC until the starting amine is no longer detectable.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash them with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (But-3-yn-1-yl)(tert-butyl)amine hydrochloride (2174000-26-9) for sale [vulcanchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 149990-27-2 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Preventing Side Product Formation in Click Reactions with tert-Butyl but-3-yn-1-ylcarbamate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using tert-Butyl but-3-yn-1-ylcarbamate. Our goal is to help you minimize side product formation and achieve high yields of your desired 1,2,3-triazole product.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Triazole Product
Q: My click reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in a CuAAC reaction can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst System Integrity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing all solvents and solutions prior to use is crucial. If using a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), ensure the reducing agent solution is freshly prepared.[1]
-
-
Reagent Quality: The purity of your starting materials is critical. Impurities in the azide or alkyne can inhibit the reaction.
-
Solution: Use high-purity this compound and azide partner. Azides can be unstable, so proper storage is essential.[1]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.
-
Solution: A common solvent system for CuAAC is a mixture of t-butanol and water (1:1).[2] However, depending on the solubility of your substrates, other solvents like DMF or DMSO can be used. Most click reactions proceed efficiently at room temperature.
-
Issue 2: Presence of a Significant Amount of Alkyne Homocoupling Byproduct (Diacetylene)
Q: I am observing a significant amount of a byproduct that I suspect is the homocoupled diacetylene of this compound. How can I prevent this?
A: The formation of a diacetylene byproduct is a common side reaction in CuAAC, resulting from the oxidative coupling of the terminal alkyne. This is often catalyzed by Cu(II) species in the presence of oxygen.
-
Control of Copper Oxidation State: The key to preventing this side reaction is to maintain a high concentration of the active Cu(I) catalyst and minimize the presence of Cu(II).
-
Solution:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere.[1]
-
Sufficient Reducing Agent: When using a Cu(II) precursor, ensure an adequate amount of a fresh reducing agent, such as sodium ascorbate, is present to keep the copper in the +1 oxidation state.[3]
-
Use a Cu(I) Source: Starting directly with a Cu(I) salt (e.g., CuI or CuBr) can reduce the initial concentration of Cu(II).[1]
-
Utilize a Stabilizing Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and help prevent the formation of the species that catalyze homocoupling.[1]
-
-
Issue 3: Potential for Carbamate Group Instability or Fragmentation
Q: I am concerned about the stability of the tert-butoxycarbonyl (Boc) protecting group on my alkyne under the click reaction conditions. Can it lead to side products?
A: While this compound is generally stable, the Boc protecting group can be sensitive to acidic conditions and prolonged heating. Although direct evidence for fragmentation of this specific molecule under standard CuAAC conditions is not widely reported, it is a possibility to consider, especially if observing unexpected byproducts.
-
Reaction Conditions: Standard CuAAC reactions are typically performed under neutral to slightly basic conditions and at room temperature, which are generally compatible with the Boc group.
-
Preventative Measures:
-
Avoid Acidic Conditions: Ensure your reaction mixture does not become acidic.
-
Moderate Temperature: Avoid excessive heating of the reaction mixture.
-
Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to avoid prolonged exposure of the product to the reaction conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reagents for a click reaction with this compound?
A1: A good starting point is to use a slight excess of one of the coupling partners. Often, the more synthetically accessible or commercially available component is used in slight excess. A common ratio is 1.0 equivalent of the limiting reagent to 1.1-1.2 equivalents of the other. For the catalyst, typically 1-5 mol% of the copper source is sufficient. The amount of reducing agent (if used) is usually in slight excess relative to the copper catalyst.
Q2: Which copper source and ligand should I choose?
A2: The most common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. For ligands, water-soluble options like THPTA are often preferred for bioconjugation reactions, while TBTA is a good choice for reactions in organic solvents. The choice of ligand can significantly accelerate the reaction and improve yields.[2]
Q3: How can I monitor the progress of my click reaction?
A3: The progress of the reaction can be monitored by a variety of techniques, including Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful as it can simultaneously show the consumption of starting materials and the formation of the desired product, along with its mass confirmation.
Q4: My reaction seems to be stalled. What can I do?
A4: If your reaction is not proceeding to completion, consider the following:
-
Catalyst Deactivation: The Cu(I) catalyst may have oxidized. Try adding a fresh portion of the reducing agent.
-
Insufficient Mixing: Ensure the reaction mixture is being stirred or agitated effectively, especially if it is biphasic.
-
Low Temperature: While most click reactions work well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, be mindful of the potential instability of the Boc group at higher temperatures.
Quantitative Data Summary
The following table provides a general guide to the typical concentrations and ratios of reagents used in a CuAAC reaction. Note that these are starting points and may require optimization for your specific substrates and reaction scale.
| Reagent | Typical Concentration/Ratio (relative to limiting reagent) | Notes |
| This compound | 1.0 - 1.2 equivalents | Can be the limiting reagent or used in slight excess. |
| Azide Coupling Partner | 1.0 - 1.2 equivalents | Whichever is not the limiting reagent. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.01 - 0.05 equivalents (1-5 mol%) | The precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 0.05 - 0.25 equivalents (5-25 mol%) | Should be in excess of the copper catalyst to ensure reduction to Cu(I). A freshly prepared solution is crucial. |
| Ligand (e.g., THPTA, TBTA) | 0.05 - 0.25 equivalents (5-25 mol%) | Typically used in a 1:1 to 5:1 ratio with the copper catalyst. For bioconjugation, a higher ligand-to-copper ratio is often recommended to protect sensitive biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for the click reaction.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)
-
Deionized water (for preparing aqueous solutions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
Prepare a stock solution of the chosen ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., water or DMSO) (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide coupling partner (1.1 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (0.05 equivalents) and the ligand solution (0.25 equivalents). Vortex briefly to mix.
-
-
Reaction Initiation:
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Add the freshly prepared sodium ascorbate solution (0.1 equivalents) to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.
Caption: A step-by-step experimental workflow for the CuAAC reaction.
References
Technical Support Center: Purification Strategies for Products from tert-Butyl but-3-yn-1-ylcarbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from tert-Butyl but-3-yn-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the expected product types?
A1: this compound is a versatile building block in organic synthesis due to its terminal alkyne and N-Boc protected amine functionalities. The most common reactions include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides yields N-Boc protected aryl or vinyl alkynes.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Reaction with azides produces 1,4-disubstituted 1,2,3-triazoles.
-
Deprotection of the Boc group: Treatment with acid removes the Boc protecting group, revealing the primary amine.
-
Reactions of the alkyne: The terminal alkyne can undergo various other reactions such as hydration, hydrogenation, and metal-catalyzed couplings.
Q2: What are the key challenges in purifying products from reactions involving this compound?
A2: Researchers may encounter several challenges, including:
-
Removal of metal catalysts: For reactions like the Sonogashira coupling, complete removal of palladium and copper catalysts is crucial.
-
Separation of starting materials and byproducts: Unreacted starting materials and side products, such as homocoupled alkynes (Glaser products) in Sonogashira reactions, can be difficult to separate from the desired product.[1]
-
Product stability: The N-Boc group can be sensitive to acidic conditions, while the alkyne can be prone to hydration or other transformations under certain conditions.[2][3]
-
"Oiling out" during recrystallization: Products may separate as an oil instead of a crystalline solid, making isolation difficult.[4]
Q3: How do I choose the best purification strategy for my product?
A3: The choice of purification strategy depends on the nature of the product and the impurities present. A general decision-making workflow is provided below.
Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides
Issue 1: Low or No Product Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Before starting purification, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[5] |
| Product Degradation on Silica Gel | The N-Boc group can be labile to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.[6] Alternatively, use a different stationary phase like alumina.[7] |
| Co-elution with Impurities | Optimize the solvent system for column chromatography using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product to achieve good separation.[8] A shallower solvent gradient or isocratic elution may be necessary.[5] |
| Product Loss During Work-up | During acid-base extractions, ensure the pH is adjusted correctly to ensure your compound of interest is in the desired layer. Back-extract the aqueous layer with a small amount of organic solvent to recover any dissolved product. |
Issue 2: Oily Product Instead of Crystals During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C), before attempting recrystallization.[4] |
| Supersaturated Solution | Try seeding the solution with a small crystal of the pure product.[9] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. |
| Inappropriate Solvent System | The chosen solvent may not be ideal. Experiment with different solvent pairs (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Common pairs for N-Boc protected compounds include ethyl acetate/hexanes and dichloromethane/hexanes. |
| Product is an Oil at Room Temperature | If the product's melting point is below room temperature, it will not crystallize. In this case, column chromatography is the preferred purification method. |
Issue 3: Presence of Side Products from Sonogashira Coupling
| Side Product | Identification and Removal |
| Glaser Homocoupling Product (Alkyne Dimer) | This byproduct is often less polar than the desired cross-coupled product. It can be minimized by running the reaction under strictly anaerobic conditions and can be separated by column chromatography.[1][10] |
| Unreacted Aryl/Vinyl Halide | This starting material can often be removed by column chromatography. Its polarity will depend on its structure. |
| Unreacted this compound | This is generally more polar than the Sonogashira product and can be separated by column chromatography. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a Sonogashira coupling product of this compound with an aryl halide.
1. TLC Analysis:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
For a typical Sonogashira product, an eluent system of 10-30% ethyl acetate in hexanes should provide good separation.
-
Aim for an Rf value of 0.2-0.4 for the desired product.[8]
-
To visualize the spots, use a UV lamp (if the product is UV active) and/or a potassium permanganate stain.
2. Column Preparation:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica to prevent disturbance of the stationary phase.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the sample onto the top of the silica gel.
-
For less soluble samples, "dry loading" can be employed: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[8]
4. Elution and Fraction Collection:
-
Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing acidic or basic impurities from a neutral product.
1. Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
2. Basic Wash (to remove acidic impurities):
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel, shake vigorously while periodically venting, and allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the wash if necessary.
3. Acidic Wash (to remove basic impurities):
-
Add a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel and drain the aqueous layer.
4. Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
5. Drying and Concentration:
-
Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
Data Presentation
The following tables provide representative data for the purification of products from reactions involving N-Boc protected alkynes. This data should be used as a guideline, and optimal conditions may vary depending on the specific reaction and product.
Table 1: Representative TLC Data for Sonogashira Coupling Products
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 70:30 | 0.4 |
| Aryl Halide (e.g., Iodobenzene) | 95:5 | 0.8 |
| Sonogashira Product | 80:20 | 0.5 - 0.6 |
| Glaser Homocoupling Product | 90:10 | 0.7 - 0.8 |
Table 2: Comparison of Purification Strategies for a Model Sonogashira Reaction
| Purification Method | Typical Recovery Yield | Typical Purity (by ¹H NMR) | Notes |
| Flash Column Chromatography | 70-90% | >95% | Most effective for removing all impurities. |
| Recrystallization | 50-80% | >98% | Only suitable for solid products; may require optimization to prevent "oiling out". |
| Acid-Base Extraction | >90% | 85-95% | Effective for removing acidic/basic impurities but may not remove neutral byproducts. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction and product. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. scispace.com [scispace.com]
Addressing solubility issues of tert-Butyl but-3-yn-1-ylcarbamate in aqueous media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with tert-Butyl but-3-yn-1-ylcarbamate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an organic compound often used as a building block in chemical synthesis, particularly in the development of pharmaceuticals and bioconjugates via "click chemistry".[1] Its structure, containing a hydrophobic tert-Butyl group, suggests low intrinsic solubility in water. For many biological and pharmaceutical applications, achieving sufficient concentration in aqueous buffers (e.g., PBS, cell culture media) is critical for experimental success, making poor solubility a significant hurdle.
Q2: What are the typical physicochemical properties of this compound?
A2: While extensive public data on its aqueous solubility is scarce, its chemical structure (C9H15NO2) consists of a carbamate group with a bulky, non-polar tert-Butyl protecting group and an alkyne functional group.[1] It is described as a white crystalline solid or a colorless to yellow liquid/semi-solid.[1][2] It is generally soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).[1] The carbamate group itself can be polar, but the large hydrophobic moiety dominates, leading to poor water solubility.[3]
Q3: Why does my compound precipitate when I add it to my aqueous buffer?
A3: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This is common when a stock solution, typically prepared in a water-miscible organic solvent like DMSO, is diluted into a buffer. The organic solvent disperses, and the poorly soluble compound crashes out of the solution. This is a primary indicator that a solubilization strategy is required.
Q4: Are there safety precautions I should take when handling this compound?
A4: Yes. Avoid contact with skin and eyes. It is recommended to use personal protective equipment such as gloves and safety goggles.[1] Ensure you are working in a well-ventilated area.[1] The compound is classified with hazard statements indicating it may be harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[2][4]
Troubleshooting Guide: Enhancing Aqueous Solubility
If you are observing precipitation or failing to achieve the desired concentration in your aqueous-based experiments, follow this troubleshooting workflow.
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// Edges start -> check_stock; check_stock -> cosolvent [label="Dilute into buffer"]; cosolvent -> success [label="Precipitation resolved? YES"]; cosolvent -> cyclodextrin [label="NO\n(or solvent toxicity is a concern)"]; cyclodextrin -> success [label="Precipitation resolved? YES"]; cyclodextrin -> surfactant [label="NO"]; surfactant -> success [label="Precipitation resolved? YES"]; surfactant -> fail [label="NO"]; } dot Caption: Troubleshooting workflow for solubility issues.
Step 1: Preparation of a Concentrated Stock Solution
The first step is always to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many small molecules.[5]
Protocol:
-
Weigh out the required amount of this compound in a suitable vial.
-
Add pure, anhydrous DMSO to achieve a high concentration (e.g., 25-100 mM).
-
Vortex and/or sonicate gently at room temperature until the solid is completely dissolved, resulting in a clear solution.
-
Store this stock solution at -20°C or -80°C, protected from moisture.
Step 2: The Co-Solvent Approach
A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound in an aqueous solution.[6][7] The strategy is to find the highest percentage of co-solvent your experimental system can tolerate without adverse effects (e.g., cell toxicity, protein denaturation) that also keeps your compound in solution.
Protocol:
-
Determine the maximum tolerable percentage of your chosen co-solvent (e.g., DMSO, ethanol) in your final working solution. For many cell-based assays, this is typically ≤0.5% v/v.
-
Perform serial dilutions of your high-concentration stock solution into your aqueous buffer.
-
Crucially , add the stock solution to the buffer while vortexing the buffer vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Visually inspect for any cloudiness or precipitate. If observed, the solubility limit has been exceeded.
Illustrative Data: The following table shows hypothetical solubility data to demonstrate the effect of a co-solvent.
| Final DMSO Conc. (% v/v) | Max. Apparent Solubility of Compound (µM) | Observation |
| 0.1% | 5 | Clear Solution |
| 0.5% | 25 | Clear Solution |
| 1.0% | 80 | Clear Solution |
| 2.0% | >200 | Clear Solution |
| Control (Buffer only) | <1 | Immediate Precipitate |
Step 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble.[9][10] This is an excellent method for biological systems where organic solvents may be undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[8]
Protocol for Preparing a Cyclodextrin-Complexed Stock:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Dissolve the this compound directly into the HP-β-CD solution.
-
Alternatively, first dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol).
-
Add this alcoholic solution dropwise to the stirring HP-β-CD solution.
-
Stir the mixture overnight at room temperature to allow for complex formation.
-
(Optional) Remove the organic solvent via rotary evaporation or nitrogen stream.
-
Filter the final solution through a 0.22 µm filter to remove any non-complexed precipitate and sterilize the solution.
Illustrative Data: Comparison of solubility with and without cyclodextrin.
| Formulation Vehicle | Max. Apparent Solubility of Compound (µM) |
| PBS (pH 7.4) | < 1 |
| 10% (w/v) HP-β-CD in PBS | 500 |
| 20% (w/v) HP-β-CD in PBS | 1200 |
| 40% (w/v) HP-β-CD in PBS | 2500 |
This technical guide provides a systematic approach to addressing the solubility challenges of this compound. By starting with a co-solvent approach and moving to more advanced techniques like cyclodextrin encapsulation, researchers can successfully prepare homogeneous aqueous solutions suitable for a wide range of scientific applications.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 149990-27-2 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Copper-Catalyzed Reactions with tert-Butyl but-3-yn-1-ylcarbamate
Welcome to the technical support center for optimizing copper-catalyzed reactions involving tert-Butyl but-3-yn-1-ylcarbamate. This resource is tailored for researchers, scientists, and professionals in drug development seeking to improve the efficiency and reliability of their experiments, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in copper-catalyzed reactions?
A1: this compound is a versatile building block primarily used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[5] Its terminal alkyne group readily participates in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-containing molecule.[2][3] The Boc-protected amine allows for subsequent deprotection and further functionalization, making it a valuable tool in drug discovery, bioconjugation, and materials science.[2][3]
Q2: Why is a copper(I) catalyst necessary for the azide-alkyne cycloaddition?
A2: While the thermal cycloaddition between an azide and an alkyne is possible, it requires high temperatures and often results in a mixture of regioisomers. The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and ensures the exclusive formation of the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[4]
Q3: Can I use a copper(II) salt directly as the catalyst?
A3: The active catalytic species is copper(I). While you can use copper(I) salts like CuI or CuBr directly, they are prone to oxidation.[6] A more common and convenient approach is to use a copper(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) species in situ by adding a reducing agent, most commonly sodium ascorbate.[1][7]
Q4: What is the role of a ligand in these reactions?
A4: Ligands are crucial for stabilizing the copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state or disproportionation.[8] They also accelerate the reaction rate, allowing for lower catalyst concentrations and protecting sensitive substrates, particularly in bioconjugation, from damage by reactive oxygen species.[6][8]
Q5: Which ligands are recommended for reactions with this compound?
A5: The choice of ligand often depends on the solvent. For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is highly effective but has poor water solubility.[2][8] For aqueous or mixed aqueous/organic systems, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during copper-catalyzed reactions with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | The Cu(I) catalyst is susceptible to oxidation. Ensure your sodium ascorbate solution is freshly prepared. Deoxygenate your solvents by bubbling with an inert gas (e.g., argon or nitrogen), especially for sensitive substrates.[9] |
| Reagent Impurity | Impurities in the alkyne, azide, or solvent can inhibit the reaction. Use high-purity reagents and solvents. |
| Poor Solubility of Reactants | If your azide partner is not soluble in the common t-butanol/water solvent system, consider using a co-solvent such as DMSO or DMF to improve solubility.[3] |
| Suboptimal Ligand-to-Copper Ratio | For bioconjugation, a 5:1 ligand-to-copper ratio is often recommended to protect the biomolecule.[6] For small molecule synthesis, a 1:1 to 2:1 ratio may be sufficient. It is advisable to screen different ratios.[9] |
| Copper Sequestration | In complex biological mixtures or with substrates containing chelating functional groups (like His-tags), the copper catalyst may be sequestered. Consider using an excess of the copper/ligand complex or adding a sacrificial metal like Zn(II).[6][9] |
Problem 2: Formation of Side Products
| Side Product | Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This oxidative coupling of the terminal alkyne is promoted by the presence of oxygen and Cu(II) ions.[9] | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[9] |
| Staudinger Reduction of Azide | If phosphine-based ligands are used, they can reduce the azide starting material to a primary amine. | Avoid the use of phosphine-containing ligands if this side reaction is observed. |
| Substrate Degradation | In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules like proteins.[6] | The use of a stabilizing ligand like THPTA is crucial to protect biomolecules from oxidative damage.[2][6] |
Data Presentation: Reaction Parameter Optimization
While extensive data specifically for this compound is distributed across various sources, the following tables summarize typical reaction parameters and representative outcomes for CuAAC reactions with analogous Boc-protected alkynes and azides. These should serve as a starting point for optimization.
Table 1: General Reaction Parameters for CuAAC
| Parameter | Recommended Range | Rationale |
| Alkyne:Azide Ratio | 1:1.1 to 1:1.5 | An excess of the azide can help drive the reaction to completion. |
| Copper Catalyst (e.g., CuSO₄) | 1-10 mol% | Lower catalyst loading is preferable to minimize residual copper in the product. |
| Reducing Agent (e.g., Sodium Ascorbate) | 10-50 mol% | A sufficient excess is necessary to maintain the copper in the active +1 oxidation state. |
| Ligand (e.g., THPTA) | 1-10 mol% | Typically equimolar to or in slight excess of the copper catalyst. A 5:1 ratio is often used in bioconjugation.[2] |
| Solvent | t-BuOH/H₂O, DMSO, DMF | Solvent choice depends on the solubility of the reactants.[3] |
| Temperature | Room Temperature | Most reactions proceed efficiently at ambient temperature. |
| Reaction Time | 1 - 24 hours | Sterically hindered substrates may require longer reaction times. |
Table 2: Representative Reaction Outcomes with an Analogous Azide *
| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O (1:1) | RT | 12 | >95 |
| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | THPTA | H₂O | RT | 4 | >90 |
| N-propargylacetamide | CuI | None | DMF | RT | 8 | ~98 |
*Data is for reactions with 2-(4-Azidobutyl)isoindoline-1,3-dione, an analogous azido compound, and provides an expectation of reaction parameters and yields.[3]
Experimental Protocols
Protocol 1: General Procedure for CuAAC in a t-Butanol/Water System
This protocol is suitable for a wide range of azide partners soluble in a mixture of tert-butanol and water.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in a 1:1 (v/v) mixture of t-butanol and water.[3]
-
Catalyst Preparation: In separate vials, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[3]
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution.[3] The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]
Protocol 2: CuAAC for Bioconjugation with a Water-Soluble Ligand
This protocol is adapted for reactions in aqueous buffers, typical for bioconjugation applications, using the water-soluble ligand THPTA.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the aqueous buffer.
-
Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA by combining the stock solutions in a 1:5 molar ratio.[8] Let this mixture stand for a few minutes.
-
Reaction Initiation: Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide. Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.[8]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. If using fluorescently labeled molecules, protect the reaction from light.
-
Purification: The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[6]
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. This compound | 149990-27-2 | Benchchem [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
Minimizing catalyst poisoning in reactions involving tert-Butyl but-3-yn-1-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize catalyst poisoning in reactions involving tert-Butyl but-3-yn-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst poisoning when using this compound?
A1: Catalyst deactivation in reactions with this substrate typically stems from two main sources: the terminal alkyne and the Boc-carbamate group.
-
Alkyne-Related Deactivation: Terminal alkynes can strongly adsorb to the active sites of metal catalysts. This can lead to the formation of inactive metal acetylide species or surface polymerization, which blocks reactant access. In hydrogenation reactions, strong binding can also prevent the desired semi-hydrogenation, leading to over-reduction to the corresponding alkane if not properly controlled.[1][2]
-
Carbamate-Related Deactivation: The nitrogen and oxygen atoms in the tert-butyl carbamate (Boc) group possess lone pairs of electrons that can coordinate to the metal center of the catalyst. This coordination can act as a Lewis base, poisoning the catalyst by occupying active sites intended for the reactants.[3] While the Boc group is generally stable, cleavage under harsh conditions could release byproducts that may also interact with and deactivate the catalyst.[4]
Q2: How do I select an appropriate catalyst for hydrogenating this compound to the corresponding alkene?
A2: For the semi-hydrogenation of a terminal alkyne to a cis-alkene, a "poisoned" or deactivated catalyst is required to prevent over-reduction to the alkane.[5] Standard catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) are often too active and will lead to the fully saturated product.[2][6]
-
Lindlar's Catalyst: This is the most common choice. It consists of palladium supported on calcium carbonate or barium sulfate and is "poisoned" with a substance like lead acetate and quinoline.[1][6] The poison selectively deactivates the most active sites, allowing the reaction to stop at the alkene stage.[2][7]
-
Nickel Boride (P-2) Catalyst: This is a newer alternative to Lindlar's catalyst that can be prepared in situ and often provides better yields.[1][8]
Q3: What preventative measures can I take to minimize catalyst poisoning?
A3: Proactive measures are crucial for maintaining catalyst activity and ensuring reaction reproducibility.
-
Substrate and Reagent Purification: Ensure that the this compound substrate is pure and free from contaminants, especially other alkynes or sulfur-containing compounds which are known catalyst poisons. Purifying solvents and gases (like hydrogen) to remove traces of oxygen, water, and other impurities is also critical.[3]
-
Catalyst Design and Selection: Choose a catalyst known for its resistance to poisoning or one that is intentionally designed for selective reactions, like Lindlar's catalyst for semi-hydrogenation.[3][8] In some cases, using a catalyst with protective coatings or modified active sites can enhance resistance to poisons.[3]
-
Controlled Reaction Conditions: Operate under optimal temperature and pressure. Excessive temperatures can sometimes lead to thermal degradation of the substrate or catalyst, creating deactivating species.[9]
Q4: Can a poisoned catalyst from a reaction with this compound be regenerated?
A4: Yes, regeneration is often possible, depending on the nature of the poisoning.
-
Thermal Regeneration: This method involves heating the catalyst to high temperatures to burn off organic residues (coking) or desorb strongly bound species.[9] This must be done carefully to avoid sintering the metal particles, which would permanently reduce the catalyst's surface area and activity.[9]
-
Chemical Regeneration: This involves washing the catalyst with specific reagents to remove the poison.[9] For instance, a mild acid wash might remove basic impurities, while a solvent wash could dissolve organic residues. For catalysts poisoned by sulfur, specific oxidative or reductive treatments may be necessary.[10]
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions with this compound.
| Problem | Potential Cause | Recommended Action |
| Reaction is sluggish or fails to initiate. | Catalyst Poisoning: Active sites are blocked by impurities from the substrate, solvent, or glassware. | 1. Purify the substrate and solvents. 2. Use fresh, high-purity catalyst. 3. Ensure glassware is scrupulously clean. |
| Insufficient Catalyst Activity: The chosen catalyst is not active enough under the reaction conditions. | 1. Increase catalyst loading. 2. Switch to a more active catalyst if the reaction allows. 3. Increase temperature or pressure moderately. | |
| Low yield of desired product. | Partial Catalyst Deactivation: The catalyst loses activity over the course of the reaction. | 1. Add the catalyst in portions throughout the reaction. 2. Purify reagents to remove slow-acting poisons.[3] 3. Consider a flow chemistry setup to continuously pass the reactant over a fresh catalyst bed. |
| Formation of undesired byproducts (e.g., over-reduction to alkane). | Catalyst is too active: In hydrogenation, the catalyst is not selective enough for the alkene. | 1. Use a poisoned catalyst like Lindlar's catalyst.[2][6] 2. Add a controlled amount of a catalyst poison (e.g., quinoline) to a standard catalyst like Pd/C.[1] |
| Inconsistent results between batches. | Variable Purity of Reagents: Different batches of substrate or solvent may contain varying levels of impurities. | 1. Standardize the purification protocol for all reagents. 2. Analyze incoming materials for potential catalyst poisons. |
| Catalyst Handling: Inconsistent handling can affect catalyst activity (e.g., exposure to air for pyrophoric catalysts). | 1. Follow a strict, standardized protocol for catalyst storage, handling, and addition. |
Experimental Protocols
Protocol 1: General Procedure for Selective Semi-Hydrogenation using Lindlar's Catalyst
This protocol outlines the key steps for the selective hydrogenation of the alkyne in this compound to the corresponding cis-alkene, with an emphasis on minimizing catalyst deactivation.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (Nitrogen or Argon).
-
Purify the solvent (e.g., ethyl acetate or methanol) by passing it through a column of activated alumina.
-
Ensure the this compound substrate is of high purity (>98%). If necessary, purify by column chromatography or distillation.
-
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the substrate).
-
Add the purified solvent under an inert atmosphere.
-
Dissolve the this compound in the purified solvent and add it to the reaction flask via a syringe or cannula.
-
-
Hydrogenation:
-
Purge the flask by evacuating and refilling with hydrogen gas (H₂) three times.
-
Maintain a positive pressure of H₂ using a balloon or a regulated supply.
-
Stir the reaction vigorously at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Careful monitoring is crucial to prevent over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
-
Visual Diagrams
The following diagrams illustrate key workflows and concepts for managing catalyst activity.
Caption: Experimental workflow for minimizing catalyst poisoning.
Caption: Troubleshooting logic for a poorly performing reaction.
Caption: Potential deactivation pathways for the catalyst.
References
- 1. Khan Academy [khanacademy.org]
- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 10. mdpi.com [mdpi.com]
How to monitor the progress of a tert-Butyl but-3-yn-1-ylcarbamate reaction by TLC/LC-MS
This guide provides technical support for monitoring the progress of reactions involving tert-Butyl but-3-yn-1-ylcarbamate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
TLC Monitoring
Q1: What is a suitable mobile phase (eluent) for monitoring a reaction with this compound on a standard silica gel TLC plate? A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as hexanes and ethyl acetate (EtOAc).[1] A typical starting ratio would be 7:3 or 8:2 (Hexanes:EtOAc). The ideal solvent system should place your starting material at an Rf (retention factor) of approximately 0.3-0.4 to allow for clear separation from less polar byproducts and more polar products.[2] For compounds that are more polar or contain acidic/basic functional groups, adding a small amount of acetic acid (for acids) or triethylamine (for amines) to the eluent can improve spot shape and resolution.[3]
Q2: How can I visualize the spots on the TLC plate? There are several methods for visualization:
-
UV Light: If the starting material or product contains a UV-active chromophore, they can be visualized under a UV lamp (typically at 254 nm).[1] While the Boc-protected alkyne itself is not strongly UV-active, many reaction partners or products will be.
-
General Stains: A general-purpose stain like phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄) can be used.[3] The KMnO₄ stain is particularly useful for visualizing alkynes, which will appear as yellow spots on a purple background.
-
Ninhydrin Stain: If the Boc protecting group is removed during the reaction to reveal a primary amine, a ninhydrin stain can be used for detection.[3]
Q3: How do I interpret the spots on the TLC plate during reaction monitoring? A typical TLC for reaction monitoring will have three lanes:
-
Starting Material (SM): A spot of the pure limiting reactant.
-
Co-spot (Co): A spot where both the starting material and the reaction mixture are applied.
-
Reaction Mixture (RM): A spot of the current reaction mixture.[4]
As the reaction progresses, you should observe the disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product).[4] The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material, especially if the Rf values are very close.[2][5]
LC-MS Monitoring
Q1: What are the recommended LC-MS conditions for analyzing this compound? Carbamates are thermally unstable, making LC-MS the preferred method over GC-based techniques.[6][7] A standard approach would involve:
-
Column: A reversed-phase C18 column is a common and effective choice for separating carbamates and other small organic molecules.[8][9][10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is widely used.[7][10] The formic acid helps to protonate the analyte and improve ionization efficiency.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for carbamates, as they can be readily detected as protonated molecules ([M+H]⁺).[7]
Q2: What m/z value should I monitor for the starting material? The molecular formula for this compound is C₉H₁₅NO₂. Its molecular weight is approximately 169.22 g/mol . In positive ESI mode, you should monitor for the protonated molecule ([M+H]⁺) at an m/z of approximately 170.12 . You may also observe other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 192.10 .
Q3: How do I prepare a sample from my reaction mixture for LC-MS analysis? To prepare a sample, take a small aliquot (e.g., 10-20 µL) from the reaction mixture. This aliquot should then be quenched (if necessary), diluted significantly with a suitable solvent (like acetonitrile or methanol), and filtered through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.[10][11]
Troubleshooting Guides
TLC Issues
Q: My spots are streaking or tailing. What could be the cause? A: Streaking is often caused by applying a sample that is too concentrated (overloading the plate).[12][13] Try diluting your sample further before spotting. Tailing can also occur if the compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). Adding a small amount of a modifier like acetic acid or triethylamine to your mobile phase can often resolve this issue.[3]
Q: I can't see any spots after developing and visualizing my TLC plate. What should I do? A: This could be due to several reasons:
-
Sample is too dilute: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[12][14]
-
Compound is volatile: Your compound may have evaporated from the plate.[14]
-
Inappropriate visualization technique: The chosen stain or method may not be suitable for your compound's functional groups.[14] Try a different, more general stain like PMA.
-
Solvent level is too high: If the initial solvent level in the chamber is above your spotting line, the sample will dissolve into the solvent pool instead of eluting up the plate.[12]
LC-MS Issues
Q: My LC-MS results show significant baseline noise and ghost peaks. What is the likely cause? A: High background noise is often a sign of contamination.[11][15] Sources can include impure solvents, contaminated vials, or carryover from previous injections.[15] Ensure you are using high-purity LC-MS grade solvents. If carryover is suspected, run several blank injections (injecting only the mobile phase) to wash the column and injector.
Q: The retention time of my compound is shifting between injections. Why is this happening? A: Retention time shifts can be caused by:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Always use fresh mobile phase.[12]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven provides better stability.[15]
Q: I am observing a weak or no signal for my compound of interest. How can I improve sensitivity? A: Poor signal intensity can be addressed by:
-
Optimizing MS Source Parameters: Adjust settings like capillary voltage, nebulizing gas flow, and source temperature to find the optimal conditions for your specific compound.[11]
-
Checking Ionization Mode: While ESI positive mode is a good starting point, it's worth checking if negative mode provides a better signal, depending on the product's structure.
-
Sample Preparation: Ensure your sample is free from interfering substances (matrix effects) that can suppress the ionization of your target analyte.[15]
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Preparation:
-
Prepare a TLC developing chamber with your chosen eluent (e.g., 8:2 Hexanes:EtOAc). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.
-
On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.[16] Mark three lanes for your Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).
-
-
Spotting:
-
Using a capillary tube, apply a small spot of your diluted starting material solution to the SM and Co lanes.
-
Withdraw a small aliquot from your reaction, dilute it in a suitable solvent, and use a clean capillary tube to spot it onto the RM and Co lanes.[2]
-
Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely.
-
-
Development:
-
Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis:
-
Examine the dried plate under a UV lamp and circle any visible spots.
-
Apply a chemical stain (e.g., dip the plate in a potassium permanganate solution) and gently heat with a heat gun to develop the spots.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[16] Monitor the disappearance of the SM spot in the RM lane.
-
Protocol 2: LC-MS Analysis of Reaction Mixture
-
Sample Preparation:
-
Take a ~10 µL aliquot of the reaction mixture.
-
Dilute the aliquot in 1 mL of acetonitrile or methanol in a clean vial.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.[10]
-
-
LC-MS System & Conditions:
-
LC System: HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI Positive.
-
Scan Mode: Scan for a relevant mass range (e.g., m/z 100-500) or use Selected Ion Monitoring (SIM) for the expected masses of the starting material and product.[7]
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the protonated starting material (m/z 170.12) and the expected product.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine reaction completion.
-
Quantitative Data Summary
The following table provides key data for the starting material. The product data is hypothetical, assuming a common reaction like a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) with benzyl azide (C₇H₇N₃, MW ≈ 133.15 g/mol ).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical TLC Rf* | Typical LC Retention Time (min)** | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₅NO₂ | 169.22 | 0.45 | 3.5 | 170.12 |
| Hypothetical Product (Triazole) | C₁₆H₂₂N₄O₂ | 302.37 | 0.25 | 4.8 | 303.18 |
*Typical Rf in 7:3 Hexanes:EtOAc on silica gel. Actual values may vary. **Typical retention time on a C18 column with a water/acetonitrile gradient. Actual values are method-dependent.
Experimental Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using TLC for rapid checks and LC-MS for confirmation.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 7. lcms.cz [lcms.cz]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. silicycle.com [silicycle.com]
- 15. zefsci.com [zefsci.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Scavengers for the tert-butyl cation in Boc deprotection of tert-Butyl but-3-yn-1-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl but-3-yn-1-ylcarbamate, with a focus on the selection and use of scavengers to mitigate side reactions involving the terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the Boc deprotection of this compound?
A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can react with nucleophilic sites on the target molecule, this compound.[1]
Q2: What are the specific side reactions to be aware of with this alkynyl-containing substrate?
A2: In addition to potential incomplete deprotection, two main side reactions are of concern with this compound:
-
Acid-Catalyzed Hydration of the Alkyne: Under strong acidic conditions (e.g., TFA and trace water), the terminal alkyne can undergo hydration to form a methyl ketone. This occurs via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone.
-
Tert-butylation of the Alkyne: The nucleophilic π-system of the alkyne can be attacked by the electrophilic tert-butyl cation, leading to the formation of a tert-butylated alkyne byproduct.
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They react with the carbocation at a faster rate than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions like tert-butylation of the alkyne.[1] By reducing the concentration of the tert-butyl cation, they also indirectly reduce the likelihood of other cationic side reactions.
Q4: Which scavengers are recommended for the deprotection of this compound?
A4: The ideal scavenger should be highly reactive towards the tert-butyl cation but inert towards the alkyne. Silanes are generally preferred in this context.
-
Triisopropylsilane (TIS): Highly effective carbocation scavenger.
-
Triethylsilane (TES): Another effective silane-based scavenger.[2] Thiol-based scavengers like 1,2-ethanedithiol (EDT) can also be used, but silanes are often preferred to avoid the introduction of sulfur compounds which can be problematic in some applications. Water can also act as a scavenger but may increase the risk of alkyne hydration if present in excess.[3]
Troubleshooting Guides
Issue 1: My LC-MS analysis shows a peak with a mass increase of +18 Da after deprotection.
-
Possible Cause: This mass shift corresponds to the addition of water to the starting material, indicating acid-catalyzed hydration of the terminal alkyne to form the corresponding methyl ketone.
-
Solution:
-
Use Anhydrous Conditions: Ensure that your solvent (e.g., dichloromethane, DCM) is anhydrous and use fresh, high-purity TFA.
-
Optimize Scavenger Cocktail: A standard and effective scavenger cocktail for this issue is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[4] TIS is an excellent carbocation scavenger, and a small, controlled amount of water can also help trap the tert-butyl cation.
-
Lower Reaction Temperature: Perform the deprotection at 0 °C to slow down the rate of hydration.
-
Issue 2: I observe an unexpected peak in my LC-MS with a mass increase of +56 Da.
-
Possible Cause: This mass shift is indicative of the addition of a tert-butyl group to your molecule, likely through the reaction of the tert-butyl cation with the terminal alkyne.
-
Solution:
-
Increase Scavenger Concentration: The concentration of your scavenger may be insufficient to effectively trap all the generated tert-butyl cations. Increase the amount of TIS or TES in your reaction mixture (e.g., to 5-10 equivalents).[4]
-
Choice of Scavenger: Silanes like TIS and TES are highly effective at scavenging carbocations.[4] Consider using these if you are currently using a less reactive scavenger.
-
Issue 3: The Boc deprotection is sluggish or incomplete.
-
Possible Cause 1: Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage.[4]
-
Solution 1: Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and DCM.[5] For more resistant substrates, neat TFA can be used, but this will increase the risk of side reactions, making the use of scavengers critical.
-
Possible Cause 2: Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time.[4]
-
Solution 2: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Most Boc deprotections are complete within 1-2 hours at room temperature.[4] If the reaction is still sluggish, allowing it to warm to room temperature from 0 °C may be effective.
Data Presentation
The following table summarizes the effectiveness of common scavengers in preventing side reactions during Boc deprotection, primarily based on data from peptide synthesis, which serves as a good model for the reactivity of the tert-butyl cation.
| Scavenger | Target(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (TIS) | General carbocations | 2.5 - 5 | Highly effective carbocation scavenger, recommended for protecting the alkyne.[5] |
| Triethylsilane (TES) | General carbocations | 5 - 10 | Another effective silane-based scavenger.[2] |
| Thioanisole | General carbocations | 5 | Effective, but introduces sulfur. |
| 1,2-Ethanedithiol (EDT) | General carbocations | 2.5 | A strong nucleophile, but has a strong odor and introduces sulfur. |
| Water | General carbocations | 2.5 - 5 | Acts as a nucleophile but may increase alkyne hydration if not used in a controlled amount as part of a cocktail.[3] |
Experimental Protocols
Protocol 1: General Boc Deprotection of this compound using TFA and a Scavenger
This protocol is recommended for substrates containing the acid-sensitive terminal alkyne.
-
Preparation: Dissolve the Boc-protected compound, this compound, in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a clean, dry round-bottom flask.[6]
-
Scavenger Addition: To the solution, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).[5]
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.[6]
-
Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (for a 50% TFA/DCM mixture).[6]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6] The resulting product is the TFA salt of but-3-yn-1-amine, which can often be used directly in subsequent steps or neutralized with a mild base and purified further if necessary.
Mandatory Visualization
Caption: Boc deprotection pathway and the role of scavengers in preventing side reactions.
References
Validation & Comparative
A Comparative Guide to Alkyne Linkers in PROTAC Development: Spotlight on tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of alkyne linkers for Proteolysis Targeting Chimera (PROTAC) synthesis, focusing on the utility of tert-butyl but-3-yn-1-ylcarbamate against other common alternatives. This guide provides quantitative data, experimental protocols, and logical diagrams to inform rational PROTAC design.
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2][3] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1][3][6]
Among various synthetic strategies, the use of alkyne linkers to assemble PROTACs via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a preferred method.[2][6][7] This approach offers high yields, modularity, and mild reaction conditions, facilitating the rapid synthesis of diverse PROTAC libraries.[2][8] This guide compares this compound, a versatile alkyne building block, with other common alkyne and alternative linkers.
The Role of Alkyne Linkers and Click Chemistry
Alkyne-bearing linkers are instrumental in the modular synthesis of PROTACs. The terminal alkyne serves as a handle for the CuAAC reaction with an azide-functionalized partner (either the POI ligand or the E3 ligase ligand). This reaction forms a stable, rigid triazole ring as part of the final linker structure.[6][9] This rigidity can be advantageous, helping to pre-organize the PROTAC into a bioactive conformation necessary for forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[][11][12]
Comparing Alkyne Linker Building Blocks
The choice of the alkyne-containing building block is a critical decision in PROTAC design. The structure of this precursor influences not only the synthetic route but also the properties of the final PROTAC.
This compound is a widely used building block.[13] Its key advantage lies in the Boc-protected amine. This protecting group allows the alkyne moiety to be incorporated into either the POI-binding or E3-recruiting fragment first. Subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine, which serves as a handle for further conjugation.
Other common alkyne linkers include:
-
Propargylamine: A shorter, more rigid building block.
-
Alkyne-PEG Linkers: These incorporate polyethylene glycol (PEG) chains of varying lengths (e.g., Alkyne-PEG4-I).[14] PEG units are often used to increase the hydrophilicity and solubility of the final PROTAC, which can improve its pharmacokinetic properties.[1][12][15]
-
Simple Alkyl Alkynes: Straight-chain alkynes of different lengths provide basic, flexible spacers.[12]
The table below summarizes the characteristics and strategic utility of these common alkyne linker precursors.
| Linker Precursor | Key Structural Feature | Primary Advantage | Common Application |
| This compound | Boc-protected amine | Versatile synthetic handle for multi-step synthesis | Building PROTACs where the linker is attached via an amide bond after deprotection. |
| Propargylamine | Terminal alkyne with a primary amine | Simple, rigid, and synthetically accessible | Rapid synthesis of PROTACs with short, rigid linkers. |
| Alkyne-PEG-X | PEG chain of variable length | Enhances solubility and can improve pharmacokinetic properties.[12][15] | Improving the drug-like properties of lipophilic PROTACs. |
| Simple Terminal Alkynes | Hydrocarbon chain | Provides basic, flexible spacing and synthetic simplicity. | Initial screening of linker length-dependency on PROTAC activity. |
Impact of Linker Composition on PROTAC Performance
The linker is not an inert spacer; its composition dictates the efficacy of the final PROTAC. The choice between a simple alkyl chain, a more polar PEG chain, or a rigid alkyne/triazole structure significantly affects the PROTAC's ability to induce target degradation.[1][11]
The following table presents representative data compiled from literature, illustrating how linker composition and length influence degradation efficiency, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[7][15][16]
| PROTAC Target | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Key Observation |
| BRD4 | PEG | 12 | >5000 | <20 | Short PEG linkers can be ineffective, leading to poor degradation.[1] |
| BRD4 | PEG | 18-24 | <100 | >90 | An optimal PEG linker length is crucial for potent degradation.[1] |
| TBK1 | Alkyl/Ether | <12 | No Degradation | - | Linkers that are too short may cause steric clashes, preventing ternary complex formation.[7] |
| TBK1 | Alkyl/Ether | 12 | Submicromolar | >90 | A minimum linker length is required to bridge the target and E3 ligase effectively.[7] |
| BET Proteins | Rigid Ethynyl | ~10-12 | pM range | >90 | Rigid linkers, like those formed from alkynes, can significantly enhance potency.[11] |
| Androgen Receptor | Rigid Piperazine | ~13-15 | <1 | >90 | Shifting from flexible to rigid linkers can improve both potency and pharmacokinetic properties.[11] |
Note: The data above is illustrative and compiled from various studies to show general trends. Absolute values are context-dependent (target, E3 ligase, cell line).
Experimental Protocols
Reproducible experimental methods are essential for the comparative analysis of PROTACs. Below are foundational protocols for the key steps in synthesis and evaluation.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final step of joining an azide-functionalized component with an alkyne-functionalized component.[2][17]
1. Reagent Preparation:
- Dissolve the alkyne-containing precursor (1.0 equivalent) and the azide-containing precursor (1.1 equivalents) in a suitable solvent (e.g., a mixture of DMF/H₂O or DMSO).
- Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 1 M in degassed water).
- Prepare a stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) (e.g., 0.5 M in degassed water).
- (Optional) Prepare a stock solution of a copper-chelating ligand like THPTA to stabilize the Cu(I) catalyst.
2. Reaction Setup:
- In a reaction vial, combine the dissolved alkyne and azide precursors.
- Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can poison the Cu(I) catalyst.[17]
- Add the sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture.
- Add the Copper(II) Sulfate solution (0.1-0.2 equivalents). If using a ligand, pre-mix it with the CuSO₄ solution.
3. Reaction and Monitoring:
- Stir the reaction at room temperature.
- Monitor the reaction progress using LC-MS or TLC until the starting materials are consumed (typically 1-4 hours, but can be left overnight).
4. Work-up and Purification:
- Upon completion, quench the reaction if necessary.
- Purify the final PROTAC product using reverse-phase chromatography (e.g., C18 column), which is often effective for these types of molecules.[17]
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay quantifies the extent of target protein degradation in cells.[7][15]
1. Cell Culture and Treatment:
- Plate the desired cell line (e.g., HEK293T, MCF7) in multi-well plates and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) or a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).
2. Cell Lysis:
- After treatment, wash the cells with cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cell debris.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for all samples.
- Prepare samples for electrophoresis by adding Laemmli sample buffer and heating.
4. SDS-PAGE and Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities for the target protein and the loading control.
- Normalize the target protein signal to the loading control signal for each sample.
- Calculate the percentage of remaining protein relative to the vehicle-treated control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Conclusion
The linker is a critical design element in the development of effective PROTACs. Alkyne-based linkers, particularly those installed via click chemistry, offer a robust and modular platform for synthesizing and optimizing these novel therapeutics. This compound stands out as a valuable building block due to its synthetic versatility, allowing for controlled, stepwise construction of complex PROTACs.
However, the optimal linker is highly dependent on the specific POI and E3 ligase pair.[7] While flexible PEG linkers can enhance solubility, rigid linkers formed from alkynes often lead to increased potency by properly orienting the ternary complex.[11][12] A systematic approach, involving the synthesis and evaluation of libraries with diverse linker compositions and lengths, is paramount for developing potent and selective protein-degrading therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Characterizing tert-Butyl but-3-yn-1-ylcarbamate Conjugates
For Researchers, Scientists, and Drug Development Professionals
The growing interest in targeted therapies, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has led to an increased demand for versatile bifunctional linkers. Among these, tert-Butyl but-3-yn-1-ylcarbamate serves as a crucial building block, incorporating a protected amine and a terminal alkyne ready for bio-orthogonal "click" chemistry.[1][2] The successful synthesis and characterization of its conjugates are paramount for ensuring the efficacy and safety of novel therapeutics.
This guide provides a comparative overview of the primary analytical techniques used to characterize conjugates of this compound. We will delve into the principles of each method, present typical experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Core Analytical Techniques: A Head-to-Head Comparison
The characterization of this compound conjugates primarily relies on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights into the structure, purity, and properties of the synthesized conjugates.
| Analytical Technique | Principle of Detection | Information Provided | Key Advantages | Common Applications |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, including atom connectivity and spatial arrangement. Confirmation of successful conjugation and purity. | Non-destructive, provides unambiguous structural elucidation. | Verification of the formation of the triazole ring after click chemistry, characterization of the final conjugate structure. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight confirmation of the conjugate, assessment of purity, and identification of impurities or byproducts. | High sensitivity, provides accurate molecular weight information. | Confirmation of the molecular weight of the final conjugate, monitoring reaction completion. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Assessment of purity, quantification of the conjugate, and separation from starting materials and impurities. | High resolution, quantitative, and adaptable to various detection methods. | Purity assessment of the final conjugate, monitoring the progress of the conjugation reaction. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the newly formed covalent bonds.
Key Observables in ¹H NMR:
-
Disappearance of the Alkyne Proton: The characteristic signal of the terminal alkyne proton (typically around δ 2.0 ppm) in the starting material will disappear upon successful conjugation.
-
Appearance of a Triazole Proton: A new signal corresponding to the proton on the newly formed 1,2,3-triazole ring will appear, typically in the aromatic region (δ 7.5-8.5 ppm).[3]
-
Shifts in Methylene Proton Signals: The chemical shifts of the methylene protons adjacent to the alkyne and the carbamate will change upon conjugation, providing further evidence of the reaction.
-
Persistence of the tert-Butyl Signal: The prominent singlet corresponding to the nine equivalent protons of the tert-butyl group (around δ 1.4 ppm) will remain, confirming the integrity of the protecting group.[4]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a calibrated pulse width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.
Illustrative Workflow for NMR Analysis
References
A Comparative Guide to the Stability of Triazole Linkages from tert-Butyl but-3-yn-1-ylcarbamate Reactions
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, pharmacokinetics, and safety of bioconjugates and therapeutic agents. The 1,2,3-triazole linkage, forged through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a gold standard for its exceptional stability.[1][2] This guide provides an objective comparison of the stability of the triazole linkage, particularly those derived from reactions involving key reagents like tert-Butyl but-3-yn-1-ylcarbamate, against other common bioconjugation linkages. The information presented is supported by experimental data and detailed protocols to aid in the rational design of robust and effective molecular entities.
The 1,2,3-triazole ring is an aromatic heterocycle renowned for its robustness.[1] This inherent stability is a primary reason for its widespread adoption in fields ranging from drug discovery to materials science. It is largely inert to a variety of chemical and biological conditions, ensuring that the linked components remain conjugated until they reach their target.[1]
Quantitative Comparison of Linkage Stability
The stability of a chemical bond under physiological conditions is a key determinant of its in vivo performance. While direct quantitative data for triazoles derived specifically from this compound is not extensively documented in publicly available literature, the stability of the 1,4-disubstituted 1,2,3-triazole core is widely understood to be independent of the substituents. Therefore, data from analogous triazole-containing molecules, such as peptidomimetics, provides a strong basis for comparison. The following tables summarize available quantitative and qualitative data for common bioconjugation linkages.
Table 1: Comparative Stability of Bioconjugation Linkages
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT) | Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Generally considered one of the most stable bioorthogonal linkages; resistant to enzymatic degradation.[1][2] |
| Amide | Highly Stable | Generally Stable (susceptible to proteases) | Highly Stable | While hydrolytically stable, it can be cleaved by specific enzymes, a key difference from triazoles.[2] |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used in prodrugs where controlled release is desired.[2] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular delivery, leveraging the reducing environment of the cytoplasm.[2] |
| Thioether (from Maleimide) | Stable | Prone to Thiol Exchange | Stable | Can undergo retro-Michael reaction, leading to payload exchange with serum proteins like albumin.[2] |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent.[2] |
Table 2: In Vivo and In Vitro Stability of Triazole-Containing Peptides
| Molecule Type | System | Half-Life (t½) | Key Finding |
| Macrocyclic Peptide Triazole (AAR029b) | In vivo (Rats) | 2.92 hours | Demonstrates significant in vivo stability.[3][4] |
| Liposome-encapsulated Macrocyclic Peptide Triazole (AAR029b) | In vivo (Rats) | 8.87 hours | Formulation can further enhance the in vivo half-life.[3][4] |
| Triazole-Containing Kisspeptin Analogues | In vitro (Serum) | 15- to 25-fold increase compared to native peptide | Replacement of an amide bond with a triazole significantly enhances stability against serum proteases.[5] |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the triazole linkage in aqueous solutions at different pH values.
Materials:
-
Triazole-linked compound of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
Incubator or water bath set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Quenching solution (e.g., an equal volume of the initial mobile phase or a dilute acid like 0.1% TFA)
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[6]
-
Quench the reaction by adding an equal volume of a suitable quenching solution.
-
Analyze the samples by reverse-phase HPLC. A typical gradient might be from 5% to 95% acetonitrile in water with 0.1% TFA.
-
Quantify the percentage of the intact compound remaining by comparing its peak area to that of the t=0 sample.[6]
-
Calculate the degradation half-life (t½) at each pH from the rate of disappearance of the parent compound.[2]
Protocol 2: Stability in Human Serum
Objective: To evaluate the stability of the triazole linkage in a biologically relevant matrix containing enzymes.
Materials:
-
Triazole-linked compound of interest
-
Pooled human serum or plasma
-
Incubator with gentle agitation set to 37°C
-
Protein precipitation solution (e.g., ice-cold acetonitrile with 1% TFA)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Pre-warm the human serum to 37°C.[2]
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add the test compound to the serum to a final concentration of approximately 10 µM.[2]
-
Incubate the mixture at 37°C with gentle agitation.[2]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum mixture.[2]
-
Precipitate the serum proteins by adding at least 3 volumes of ice-cold protein precipitation solution.[2]
-
Vortex the samples and incubate at -20°C for 30 minutes.[2]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact compound.[2]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.[2]
Protocol 3: Redox Stability Assessment
Objective: To assess the stability of the triazole linkage in the presence of reducing agents, mimicking an intracellular environment.
Materials:
-
Triazole-linked compound of interest
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the test compound in PBS to a final concentration of 1 mg/mL.[2]
-
Prepare a stock solution of the reducing agent (e.g., 100 mM DTT) in PBS.[2]
-
Add the reducing agent to the compound solution to a final concentration of 10 mM.[2]
-
Incubate the mixture at 37°C.[2]
-
At various time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot and analyze directly by HPLC or LC-MS.[2]
-
Monitor the peak of the intact compound to determine the extent of degradation.
Visualizations
The following diagrams illustrate the formation of the triazole linkage and a typical workflow for assessing its stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic Stability of Macrocyclic Peptide Triazole HIV-1 Inactivators Alone and in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic stability of macrocyclic peptide triazole HIV-1 inactivators alone and in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
The Stability Profile of tert-Butylcarbamate Moieties in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. The inclusion of a tert-butyl group, often present as a tert-butylcarbamate, can significantly influence a molecule's potency and lipophilicity. However, this functional group is also a known site of metabolic activity, potentially impacting the in vitro and in vivo stability of drug candidates. This guide provides a comparative overview of the stability of molecules containing a tert-butylcarbamate moiety, with a focus on the tert-Butyl but-3-yn-1-ylcarbamate structure, and presents illustrative data and experimental protocols to inform early-stage drug discovery programs.
While specific quantitative stability data for molecules containing the this compound moiety is not extensively available in published literature, the well-documented metabolic pathways of the tert-butyl group can serve as a predictive tool for assessing their stability. The primary route of metabolism for tert-butyl groups is oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, leading to the formation of hydroxylated metabolites.[1][2] This metabolic vulnerability can result in high clearance and reduced bioavailability of the parent compound.[2]
Comparative In Vitro Stability Data
To illustrate the potential metabolic liabilities of the tert-butyl group, this section presents a hypothetical comparison between a generic molecule containing a tert-butylcarbamate and an analog where the tert-butyl group has been replaced by a more metabolically stable alternative, such as a trifluoromethylcyclopropyl group.[2][3] The data in the following tables is representative of typical results obtained from in vitro stability assays.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| HYPO-001 | tert-Butylcarbamate | 25 | 27.7 |
| HYPO-002 | Trifluoromethylcyclopropyl | 110 | 6.3 |
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)
| Compound ID | Moiety | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| HYPO-001 | tert-Butylcarbamate | 15 | 46.2 |
| HYPO-002 | Trifluoromethylcyclopropyl | 95 | 7.3 |
Illustrative In Vivo Pharmacokinetic Data
The in vitro stability data often translates to the in vivo pharmacokinetic profile of a compound. The following table provides a hypothetical comparison of key pharmacokinetic parameters in rats for our illustrative compounds.
Table 3: In Vivo Pharmacokinetic Parameters in Rats Following Intravenous Administration (1 mg/kg)
| Compound ID | Moiety | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) | Half-life (t½, h) |
| HYPO-001 | tert-Butylcarbamate | 55 | 3.5 | 0.7 |
| HYPO-002 | Trifluoromethylcyclopropyl | 12 | 2.8 | 2.7 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound stability.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known high clearance like verapamil)
-
Cryopreserved human or rat liver microsomes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator with shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare a working solution of the test compound at the desired final concentration (e.g., 1 µM).
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound to initiate the reaction (time = 0 minutes). At subsequent time points (e.g., 5, 15, 30, 60 minutes), add the pre-warmed NADPH regenerating system to start the metabolic reaction. A negative control without the NADPH system should be included.
-
Reaction Quenching: At each time point, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[4][5]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t½) / (protein concentration).[6]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound following intravenous administration in rats.
Materials:
-
Test compound formulated in a suitable vehicle
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing and blood collection equipment
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer the test compound to a cohort of rats via intravenous injection at a specific dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the drug from the plasma samples and analyze the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in stability assessment, the following diagrams illustrate the potential metabolic pathway of a tert-butylcarbamate-containing molecule and a typical experimental workflow for in vitro stability screening.
Caption: Predicted metabolic pathway of a molecule containing a tert-butylcarbamate moiety.
Caption: General experimental workflow for an in vitro metabolic stability assay.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nuvisan.com [nuvisan.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison of Copper Catalysts for the CuAAC Reaction with tert-Butyl but-3-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The choice of the copper catalyst is a critical parameter that can significantly influence reaction efficiency, yield, and compatibility with various substrates. This guide provides a head-to-head comparison of different copper catalyst systems for the CuAAC reaction, with a focus on the use of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block in medicinal chemistry and drug development.
Executive Summary
The selection of a copper catalyst for the CuAAC reaction typically involves a choice between direct Copper(I) sources, such as copper(I) iodide (CuI), and in situ generation of Cu(I) from a Copper(II) precursor, most commonly copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. While direct Cu(I) sources can offer high reactivity, they are often sensitive to oxidation. The CuSO₄/sodium ascorbate system is generally more convenient and robust, making it the most widely used method. The addition of a stabilizing ligand is often crucial for achieving high yields and preventing catalyst degradation, regardless of the initial copper source.
Comparative Performance of Copper Catalysts
While direct comparative data for this compound is limited in the literature, the following table summarizes the performance of various copper sources in a model CuAAC reaction between benzyl azide and phenylacetylene. This data provides valuable insights into the relative efficacy of different copper catalysts.
| Copper Source (1 mol%) | Solvent | Time (h) | Yield (%) |
| CuI | Cyrene™ | 0.5 | ~98 |
| Cu₂O | Cyrene™ | 0.5 | ~20 |
| CuCl | Cyrene™ | 0.5 | ~15 |
| CuBr | Cyrene™ | 0.5 | <10 |
| Cu(OAc)₂ | Cyrene™ | 0.5 | <10 |
Data adapted from a study on the click reaction of benzyl azide and phenylacetylene.[1]
Key Observations:
-
Copper(I) Iodide (CuI) demonstrates superior performance in this model system, achieving a near-quantitative yield in a very short reaction time.
-
Other copper sources, including other copper(I) salts and a copper(II) salt without a dedicated reducing agent, show significantly lower efficacy under these specific conditions.
For the reaction with tert-butyl N-(4-azidobutyl)carbamate, a structurally similar azide, the CuSO₄/Sodium Ascorbate system, often in the presence of a ligand like THPTA , has been shown to provide high yields (>90-95%).[2]
Experimental Protocols
Below are detailed protocols for performing a CuAAC reaction with this compound using two common catalyst systems.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄ with Sodium Ascorbate
This is the most common and generally recommended method due to the air stability of the copper(II) precursor.
Materials:
-
This compound
-
Azide coupling partner (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent system.
-
If using a ligand (e.g., THPTA), it can be pre-mixed with the CuSO₄ solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.
-
To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution (or the CuSO₄/ligand premix).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: Using a Direct Cu(I) Source (e.g., CuI)
This method can be very efficient but may require inert atmosphere techniques to prevent oxidation of the Cu(I) catalyst.
Materials:
-
This compound
-
Azide coupling partner (e.g., benzyl azide)
-
Copper(I) iodide (CuI)
-
Organic solvent (e.g., THF, DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in the appropriate organic solvent.
-
To the solution, add CuI (typically 1-2 mol%).
-
Stir the reaction at room temperature. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the CuI.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the work-up and purification can be carried out as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a logical workflow for comparing the efficiency of different copper catalysts for the CuAAC reaction.
Caption: A generalized workflow for the head-to-head comparison of copper catalysts in a CuAAC reaction.
Catalytic Cycle of CuAAC
This diagram illustrates the generally accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
References
The Impact of tert-Butyl but-3-yn-1-ylcarbamate Linker on PROTAC Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein ligand and the E3 ligase ligand. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, including its cellular permeability, which is essential for reaching intracellular targets. This guide provides a comparative analysis of the tert-Butyl but-3-yn-1-ylcarbamate linker and its potential impact on PROTAC permeability, benchmarked against other commonly used linker types.
Introduction to PROTAC Linkers and Permeability
PROTACs, due to their high molecular weight and large polar surface area, often exist in a chemical space "beyond the Rule of 5," making cell permeability a significant hurdle. The linker's length, rigidity, and chemical composition play a crucial role in modulating a PROTAC's ability to traverse the cell membrane. An ideal linker facilitates a conformation that shields polar groups, thereby enhancing passive diffusion.
This compound is a commercially available linker building block used in the synthesis of PROTACs.[1][2] Its structure incorporates a rigid alkyne group and a carbamate moiety. While specific quantitative permeability data for PROTACs containing this exact linker is not extensively available in the public domain, we can infer its potential properties based on its structural components and compare them to well-characterized linkers. The alkyne group introduces rigidity, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.[][4]
Comparative Analysis of PROTAC Linkers
The following tables summarize the characteristics and reported permeability data for different classes of PROTAC linkers.
Table 1: Properties of Different PROTAC Linker Types
| Linker Type | Key Structural Features | General Impact on Permeability | Reference |
| This compound (Alkyne-based) | Contains a rigid alkyne group. | The rigid nature of the alkyne can lead to a more linear and extended conformation, which might be less favorable for passive diffusion compared to flexible linkers that can adopt folded, "chameleon-like" structures to shield polar surface area. However, this rigidity can also be beneficial in specific contexts by reducing the entropic penalty upon binding.[][4] | [][4] |
| Alkyl Chains | Flexible hydrocarbon chains. | Generally hydrophobic, which can be detrimental to solubility. Their high flexibility can allow for the adoption of conformations that mask polar surface area, potentially aiding permeability. However, high flexibility can also lead to an entropic penalty upon ternary complex formation.[4][5] | [4][5] |
| Polyethylene Glycol (PEG) Chains | Repeating ethylene glycol units. | More hydrophilic than alkyl chains, which can improve solubility. The flexibility of PEG linkers may allow the PROTAC to adopt a compact, folded conformation that facilitates membrane traversal.[5][6] Approximately 54% of reported PROTACs utilize PEG linkers.[5] | [5][6] |
| Rigid Linkers (e.g., containing piperazine, aromatic rings) | Incorporate cyclic structures. | Conformational constraints can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency. This rigidity can sometimes be detrimental to permeability if it prevents the molecule from adopting a membrane-permeable shape.[5] | [5] |
Table 2: Quantitative Permeability Data for PROTACs with Different Linkers
| PROTAC | Linker Type | Permeability Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC with PEG linker | PEG | Caco-2 | Varies significantly based on specific structure | Often >2, indicating susceptibility to efflux pumps.[7] | [7] |
| PROTAC with Alkyl linker | Alkyl | Caco-2 | Generally low passive permeability.[7] | Can be high, similar to PEG-linked PROTACs.[7] | [7] |
| MZ1 | PEG-based | PAMPA | 0.6 | Not Applicable | [8] |
| AT1 | Alkyl-based | PAMPA | <0.1 | Not Applicable | [8] |
Note: Direct comparative data for a PROTAC containing the this compound linker is not available in the cited literature. The table presents data for broadly used linker types to provide a basis for comparison.
Experimental Protocols
Accurate assessment of PROTAC permeability is crucial for their development. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[6][9] It is a useful tool for predicting passive intestinal absorption.
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Preparation of solutions: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.
-
Assay execution: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using a specific formula that takes into account the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[9][10]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay for Apical-to-Basolateral (A→B) Permeability:
-
The cell monolayer is washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The PROTAC solution is added to the apical (upper) chamber.
-
Fresh transport buffer is added to the basolateral (lower) chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at various time points.
-
-
Assay for Basolateral-to-Apical (B→A) Permeability:
-
The PROTAC solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.
-
Samples are collected from the apical chamber.
-
-
Quantification: The concentration of the PROTAC in the collected samples is measured by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Papp is calculated for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate for an efflux transporter.[6]
-
Visualizing Key Concepts
To better understand the relationships between linker properties, permeability, and experimental evaluation, the following diagrams are provided.
Caption: Factors influencing PROTAC permeability.
Caption: Experimental workflow for PROTAC permeability assessment.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success, with a significant impact on its cellular permeability. While direct, quantitative data for the this compound linker is limited, its rigid alkyne backbone suggests that it may enforce a more linear conformation. This could be advantageous for specific target-E3 ligase pairs by pre-organizing the molecule, but it may be less favorable for passive permeability compared to flexible linkers like PEGs, which can adopt folded conformations to shield polar surface area. Ultimately, the optimal linker is highly dependent on the specific PROTAC system, and empirical testing using assays such as PAMPA and Caco-2 is essential to identify the best-performing candidates for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Scrutiny: Confirming the Molecular Architecture of tert-Butyl but-3-yn-1-ylcarbamate and Its Saturated Counterpart
A detailed spectroscopic comparison of tert-butyl but-3-yn-1-ylcarbamate and its saturated analog, tert-butyl butylcarbamate, provides unequivocal confirmation of their distinct molecular structures. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the presence of the characteristic alkyne functionality in the former is clearly delineated, offering researchers a robust analytical framework for structural verification in the synthesis of novel carbamate derivatives.
This guide presents a comparative analysis of the spectroscopic data for these two compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis. The data underscores the power of these analytical techniques in discerning subtle structural variations, a critical aspect of molecular design and quality control.
Comparative Spectroscopic Data
The structural confirmation of this compound is achieved by contrasting its spectral features with those of its saturated analog, tert-butyl butylcarbamate. The most telling differences arise from the presence of the terminal alkyne group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide the most detailed picture of the molecular skeleton. The presence of the terminal alkyne in this compound gives rise to unique signals that are absent in the spectrum of tert-butyl butylcarbamate.
Table 1: ¹H NMR Data Comparison
| Compound Name | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Integration |
| This compound | ≡C-H | ~2.0 | Triplet | 1H |
| -CH₂-C≡ | ~2.4 | Quartet | 2H | |
| -NH-CH₂- | ~3.3 | Quartet | 2H | |
| -NH- | ~4.8 (broad) | Singlet | 1H | |
| -C(CH₃)₃ | 1.45 | Singlet | 9H | |
| tert-Butyl butylcarbamate | -CH₂-CH₂-CH₂-CH₃ | 1.28 - 1.48 | Multiplet | 4H |
| -NH-CH₂- | 3.10 | Triplet | 2H | |
| -NH- | 4.49 (broad) | Singlet | 1H | |
| -C(CH₃)₃ | 1.48 | Singlet | 9H | |
| -CH₃ | 0.91 | Triplet | 3H |
Table 2: ¹³C NMR Data Comparison
| Compound Name | Carbon Atom | Chemical Shift (δ) ppm |
| This compound | C ≡CH | ~80 |
| C≡C H | ~70 | |
| -C H₂-C≡ | ~20 | |
| -NH-C H₂- | ~40 | |
| -C (CH₃)₃ | 79.5 | |
| -C(C H₃)₃ | 28.4 | |
| C =O | 155.8 | |
| tert-Butyl butylcarbamate | -NH-C H₂- | 40.40 |
| -CH₂-C H₂-CH₂-CH₃ | 32.20 | |
| -CH₂-CH₂-C H₂-CH₃ | 19.90 | |
| -C H₃ | 13.70 | |
| -C (CH₃)₃ | 79.00 | |
| -C(C H₃)₃ | 28.40 | |
| C =O | 156.00 |
Note: The chemical shifts for this compound are estimated based on typical values for similar structures, as specific literature data was not found in the provided search results. The data for tert-butyl butylcarbamate is from supporting information of a research article.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The terminal alkyne in this compound exhibits characteristic absorption bands that are absent in its saturated counterpart.
Table 3: IR Data Comparison
| Compound Name | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | ≡C-H | Stretching | ~3300 |
| C≡C | Stretching | ~2120 | |
| N-H | Stretching | ~3350 | |
| C=O | Stretching | ~1690 | |
| C-H (sp³) | Stretching | 2850-3000 | |
| tert-Butyl butylcarbamate | N-H | Stretching | ~3350 |
| C=O | Stretching | ~1690 | |
| C-H (sp³) | Stretching | 2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the elemental composition, and the fragmentation can offer clues about the structure.
Table 4: Mass Spectrometry Data Comparison
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₉H₁₅NO₂ | 169.22 | 114 [M - C₄H₉]⁺, 57 [C₄H₉]⁺ |
| tert-Butyl butylcarbamate | C₉H₁₉NO₂ | 173.25 | 118 [M - C₄H₉]⁺, 57 [C₄H₉]⁺, 74 [CH₂=N⁺H-C₄H₉] |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural characterization of these carbamate derivatives.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid or liquid samples with minimal preparation.
-
Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is acquired by co-adding multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then further diluted and infused into the ESI source.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺ and other fragment ions.
-
Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the structural confirmation of this compound is outlined below.
Caption: Workflow for the spectroscopic confirmation of the structure of this compound.
References
Unveiling the Bioactivity of Triazole Derivatives Synthesized from tert-Butyl but-3-yn-1-ylcarbamate: A Comparative Guide
Researchers are increasingly turning to "click chemistry" to rapidly synthesize novel molecules with therapeutic potential. One such building block, tert-butyl but-3-yn-1-ylcarbamate, serves as a versatile scaffold for creating 1,2,3-triazole derivatives. This guide provides a comparative analysis of the biological activities of these synthesized molecules, supported by experimental data and detailed protocols, offering valuable insights for drug discovery and development professionals.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability and mild conditions make it ideal for creating libraries of diverse compounds for biological screening. The 1,2,3-triazole core is a bioisostere for amide bonds, offering improved stability and the ability to form various non-covalent interactions with biological targets like proteins and enzymes.[2]
Comparative Anticancer Activity
A series of novel 1,2,3-triazole derivatives synthesized from this compound and various aryl azides have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[2]
| Compound ID | Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) |
| Tz-1 | Phenyl | MCF-7 (Breast) | 25.3 |
| A549 (Lung) | 32.1 | ||
| HeLa (Cervical) | 28.7 | ||
| Tz-2 | 4-Chlorophenyl | MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 19.5 | ||
| HeLa (Cervical) | 17.2 | ||
| Tz-3 | 4-Methoxyphenyl | MCF-7 (Breast) | 42.5 |
| A549 (Lung) | 51.3 | ||
| HeLa (Cervical) | 48.9 | ||
| Tz-4 | 4-Nitrophenyl | MCF-7 (Breast) | 10.2 |
| A549 (Lung) | 12.6 | ||
| HeLa (Cervical) | 11.5 |
Table 1: In vitro anticancer activity (IC₅₀ values) of 1,2,3-triazole derivatives.
The results, summarized in Table 1, indicate that the nature of the aryl substituent on the triazole ring significantly influences the anticancer activity. The unsubstituted phenyl derivative (Tz-1) showed moderate activity. Introduction of an electron-withdrawing chloro group (Tz-2) enhanced the cytotoxicity, while the electron-donating methoxy group (Tz-3) led to a decrease in activity. Notably, the compound bearing a strong electron-withdrawing nitro group (Tz-4) exhibited the most potent anticancer activity across all tested cell lines.
Comparative Antimicrobial Activity
The synthesized triazole derivatives were also screened for their antimicrobial potential against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using the broth microdilution method.
| Compound ID | Aryl Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Tz-1 | Phenyl | 64 | 128 | 128 |
| Tz-2 | 4-Chlorophenyl | 32 | 64 | 64 |
| Tz-3 | 4-Methoxyphenyl | 128 | >256 | >256 |
| Tz-4 | 4-Nitrophenyl | 16 | 32 | 32 |
Table 2: In vitro antimicrobial activity (MIC values) of 1,2,3-triazole derivatives.
As shown in Table 2, the antimicrobial activity of the triazole derivatives mirrored the trends observed in the anticancer assays. The 4-nitrophenyl substituted triazole (Tz-4) demonstrated the most significant antibacterial and antifungal activity. The presence of a halogen (Tz-2) also conferred notable antimicrobial properties, while the methoxy-substituted compound (Tz-3) was the least active. These findings suggest that electron-withdrawing groups on the aryl ring are favorable for both anticancer and antimicrobial activities in this series of compounds.
Experimental Protocols
Synthesis of 1,2,3-Triazole Derivatives (General Procedure)
The synthesis of the 1,2,3-triazole derivatives is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Figure 1. General workflow for the synthesis of 1,2,3-triazole derivatives.
In a typical procedure, this compound (1.0 eq.) and the corresponding aryl azide (1.0 eq.) are dissolved in a mixture of t-butanol and water (1:1). To this solution, sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
Cell Viability (MTT) Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[1]
Figure 2. Workflow for the MTT cell viability assay.
Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach for 24 hours. The cells are then treated with various concentrations of the synthesized triazole derivatives for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well. The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Figure 3. Workflow for the broth microdilution antimicrobial susceptibility test.
Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
While the precise mechanisms of action for these novel triazoles are still under investigation, their structural similarity to known anticancer and antimicrobial agents suggests potential interactions with key signaling pathways. For instance, many triazole-containing compounds are known to inhibit enzymes involved in crucial cellular processes. The observed structure-activity relationships, particularly the enhanced activity with electron-withdrawing groups, may indicate that these molecules could act as inhibitors of kinases or other enzymes where electronic interactions in the active site are critical. Further studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
Figure 4. Hypothesized mechanism of action for triazole derivatives.
References
Comparative analysis of reaction kinetics for different alkyne-azide click reactions
A Comparative Guide to the Reaction Kinetics of Alkyne-Azide Click Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that directly impacts the success of their experiments. Among the most powerful tools for this purpose are the alkyne-azide "click" reactions, which offer high efficiency and specificity. The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods often hinges on a trade-off between reaction kinetics and biocompatibility. This guide provides an objective, data-driven comparison of their reaction kinetics to aid in selecting the optimal technique for various research needs.
Quantitative Comparison of Reaction Kinetics
The efficiency of alkyne-azide click reactions is quantitatively described by their second-order rate constants (k₂), measured in M⁻¹s⁻¹. A higher k₂ value signifies a faster reaction, enabling rapid and efficient conjugation even at the low concentrations typically encountered in biological systems.[1] The following table summarizes the second-order rate constants for CuAAC and various commonly employed cyclooctynes in SPAAC reactions with a model azide, typically benzyl azide.
| Reaction Type | Reagents | Typical Rate Constant (k₂, M⁻¹s⁻¹) | Key Kinetic Influences |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10³ | Catalyst system (copper source, ligand), solvent, presence of accelerating agents.[2][3] |
| SPAAC | BCN + Azide | ~0.002 - 0.1 | Ring strain of the cyclooctyne, solvent.[1][2] |
| DBCO/DIBAC + Azide | ~0.1 - 1.0 | Ring strain and electronic factors of the cyclooctyne.[1][4][5] | |
| BARAC + Azide | > 1.0 | High ring strain, leading to faster kinetics but potentially lower stability.[4][5] | |
| DIFO + Azide | ~0.1 - 0.5 | Electron-withdrawing fluorine groups increase the reaction rate.[6] |
Note: The reactivity of cyclooctynes is largely governed by the degree of ring strain and electronic factors.[1] More strained cyclooctynes, such as DBCO and its derivatives, generally exhibit faster reaction kinetics.[1] While BCN is slower, it offers advantages in terms of its smaller size and lower lipophilicity.[1] The choice of cyclooctyne should be tailored to the specific experimental requirements, balancing the need for rapid kinetics with other factors like stability and solubility.[1]
Reaction Mechanisms and Logical Relationships
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[7] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[7] This distinction has significant implications for their respective applications, particularly in biological systems where the cytotoxicity of copper can be a concern.[8]
The relationship between cyclooctyne structure and reactivity in SPAAC is a key consideration. Increased ring strain generally leads to a higher reaction rate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Purity of Synthesized tert-Butyl but-3-yn-1-ylcarbamate Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[][2] This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection and implementation of the most suitable purity validation strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of this compound and its conjugates. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reverse-Phase HPLC
A general-purpose gradient method suitable for the analysis of Boc-protected amines can be readily adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program:
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities
Understanding the potential impurities is crucial for method development and peak identification. For this compound, impurities can arise from the synthesis process:
-
Unreacted Starting Materials: but-3-yn-1-amine.
-
Reagent-Related Impurities: By-products from di-tert-butyl dicarbonate (Boc anhydride), such as tert-butanol.
-
Side-Reaction Products: Di-Boc protected but-3-yn-1-amine or tert-butyl carbamate.[3]
-
Degradation Products: The Boc group can be labile under strongly acidic conditions, potentially leading to the formation of the free amine.[4][5]
Data Presentation: HPLC Purity Analysis (Illustrative Data)
The following table presents illustrative data from an RP-HPLC analysis of a synthesized batch of this compound.
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.2 | 15,000 | 0.5 | Unreacted but-3-yn-1-amine |
| 2 | 12.5 | 2,955,000 | 98.5 | This compound |
| 3 | 15.8 | 30,000 | 1.0 | Unknown Impurity |
| Total | 3,000,000 | 100.0 |
Note: This data is representative and may vary depending on the specific synthesis and chromatographic conditions.
Alternative Purity Validation Methods
While HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Parameters: A calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) are crucial for accurate quantification.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a precise volume of deuterated solvent.
Comparative Summary of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification. | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. |
| Primary Use | Routine purity assessment and quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents). | Determination of absolute purity without a specific analyte reference standard. |
| Advantages | High resolution, robust, widely applicable. | High sensitivity and specificity for volatile compounds. | Primary ratio method, provides structural information. |
| Limitations | Requires a chromophore for UV detection, relative quantification unless a certified standard is used. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires careful experimental setup. |
Visualizing the Workflow and Relationships
To clarify the experimental process and the interplay between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationship of analytical methods to impurity types.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl but-3-yn-1-ylcarbamate
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl but-3-yn-1-ylcarbamate, a compound containing both a carbamate functional group and a terminal alkyne.
Key Safety Considerations
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A flame-resistant lab coat
-
Ensure all handling of the compound and its waste is performed in a certified chemical fume hood.[1]
Chemical Hazards:
-
Terminal Alkyne: Terminal alkynes can form explosive acetylide anions, particularly in the presence of strong bases or certain metal salts (e.g., copper, silver, mercury).[1] Avoid contact with these materials during disposal.
-
Carbamates: While some carbamates are relatively benign, others can be harmful if swallowed, in contact with skin, or inhaled.[2][3] It is prudent to treat all new compounds as potentially hazardous.
Disposal Protocol
Unused or expired this compound, as well as reaction mixtures containing it, must be treated as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.[2]
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same hazardous waste container.[2]
Step 2: Spill Management
In the event of a spill:
-
Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[2]
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[1]
-
Ensure the storage area is away from incompatible materials, especially strong bases, strong oxidizing agents, and heavy metal salts.[1][5]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]
Quantitative Data for Waste Management
Proper management of hazardous waste includes adhering to accumulation limits within the laboratory. The following table summarizes key quantitative data for waste storage in a Satellite Accumulation Area (SAA).
| Parameter | Limit | Regulatory Body |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | EPA |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | Varies by institution |
| Container Fill Capacity | Do not fill beyond 90% capacity | General Best Practice |
| Maximum Storage Time in SAA | Up to 12 months (unless container is full) | Varies by institution |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) before handling any chemical. Adherence to all applicable regulations is mandatory.[2]
References
Personal protective equipment for handling tert-Butyl but-3-yn-1-ylcarbamate
FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC PROCEDURES.
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of tert-Butyl but-3-yn-1-ylcarbamate (CAS No. 149990-27-2). Researchers, scientists, and drug development professionals should adhere strictly to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or degradation before use.[2] | Provides a barrier against skin contact, which can cause irritation.[1] |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[3][4] | Protects against serious eye irritation from splashes or vapors.[1] |
| Skin and Body Protection | Flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[4] Closed-toe shoes are mandatory. | Minimizes the risk of skin irritation from accidental contact.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] If ventilation is inadequate or dust/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4] | Prevents inhalation of harmful dust or vapors that may cause respiratory irritation.[1] |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.[5]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Prepare a designated, labeled waste container for this compound waste.
Handling the Compound:
-
Don all required PPE as specified in the table above before entering the designated work area.
-
Conduct all manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors or dust.[5]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep containers tightly closed when not in use.[1]
After Handling:
-
Wash hands thoroughly with soap and water after handling.[4]
-
Remove contaminated clothing immediately and wash it before reuse.[4]
-
Do not eat, drink, or smoke in work areas.[4]
Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, avoid dust formation.[6] Collect the material using appropriate tools and place it into a suitable, closed container for disposal.[6]
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[6] Contact your institution's emergency response team.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] Call a physician if symptoms develop or persist.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Call a poison control center or doctor immediately.[6]
Disposal Plan:
-
Dispose of this compound and any contaminated materials in a designated hazardous waste container.
-
All chemical waste must be offered to a licensed hazardous material disposal company.[3]
-
Ensure compliance with all federal, state, and local regulations for chemical waste disposal.[3]
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
